2,3-Dimethoxynaphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRPWXOJBNGTMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345470 | |
| Record name | 2,3-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10103-06-7 | |
| Record name | 2,3-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of a Naphthalene Derivative: A Technical History of 2,3-Dimethoxynaphthalene
For Immediate Release
A cornerstone molecule in the diverse landscape of naphthalene derivatives, 2,3-Dimethoxynaphthalene has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis and material science. This in-depth technical guide charts the historical journey of its discovery, initial synthesis, and the evolution of its preparative methods, offering a crucial resource for researchers, scientists, and professionals in drug development.
From Precursor to Product: The Early Synthesis of this compound
The story of this compound is intrinsically linked to its precursor, 2,3-dihydroxynaphthalene. While the exact date and discoverer of the initial synthesis of this compound remain elusive in readily available literature, the foundational methods for its preparation logically follow the isolation and characterization of its dihydroxy counterpart.
Historically, the synthesis of dihydroxynaphthalenes often involved harsh conditions. The traditional industrial preparation of 2,3-dihydroxynaphthalene, for instance, relied on a sulfonation and alkali fusion process of naphthalene. This method, while effective, presented significant challenges, including high energy consumption with reaction temperatures often exceeding 300°C and the generation of substantial acidic wastewater.
The subsequent methylation of 2,3-dihydroxynaphthalene to yield this compound would have been achieved through established etherification reactions of the era. Early methods for methylation of phenols and naphthols commonly employed reagents such as dimethyl sulfate or methyl iodide in the presence of a base. These reactions, while fundamental, required careful handling due to the toxicity of the alkylating agents.
Modern Synthetic Approaches: A Refined Pathway
Contemporary methods for the synthesis of 2,3-dihydroxynaphthalene, and by extension this compound, have evolved to be more cost-effective and environmentally conscious. A notable modern approach to 2,3-dihydroxynaphthalene involves the direct oxidation of naphthalene using hydrogen peroxide as an oxidant in the presence of a catalyst and a phase transfer catalyst.[1] This method operates under significantly milder conditions (30-70°C) and avoids the copious consumption of strong acids and bases, thereby reducing the environmental impact.[1]
The logical workflow for the synthesis of this compound, building upon both historical and modern preparations of its precursor, is outlined below.
References
An In-depth Technical Guide to the Synthesis and Properties of 2,3-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dimethoxynaphthalene, a key organic compound with applications in chemical synthesis and materials science. This document details its synthesis, physical and chemical properties, and spectral data, presented in a clear and accessible format for researchers and professionals in the field.
Physical and Chemical Properties
This compound is a crystalline solid at room temperature. Its core properties are summarized in the table below, providing a quick reference for experimental and theoretical applications.[1][2]
| Property | Value | Reference |
| CAS Number | 10103-06-7 | [3] |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 116-118 °C | |
| Boiling Point | 313 °C at 760 mmHg | |
| Solubility | Soluble in hot ethanol, ether, and chloroform. Insoluble in water. | |
| Purity | ≥97% |
Synthesis of this compound
The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established and versatile method for preparing ethers.[4][5][6][7] This process involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 2,3-dihydroxynaphthalene serves as the precursor, which is deprotonated to form a nucleophilic dianion, followed by methylation.
Reaction Scheme:
This protocol details the synthesis of this compound from 2,3-dihydroxynaphthalene using dimethyl sulfate as the methylating agent.
Materials:
-
2,3-Dihydroxynaphthalene
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol
-
Water
-
Ice
-
Hydrochloric acid (HCl, dilute)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Naphthoxide:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 10.0 g of 2,3-dihydroxynaphthalene in 100 mL of methanol.
-
Slowly add a solution of 5.0 g of sodium hydroxide in 20 mL of water to the flask with continuous stirring. The formation of the sodium salt of 2,3-dihydroxynaphthalene should be observed.
-
-
Methylation:
-
Cool the reaction mixture to 10-15 °C using an ice bath.
-
From the dropping funnel, add 16.5 g (12.5 mL) of dimethyl sulfate dropwise over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
-
Reaction Completion and Workup:
-
Gently reflux the mixture for 2 hours using a heating mantle.
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of cold water. A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with water until the washings are neutral to litmus paper.
-
To remove any unreacted 2,3-dihydroxynaphthalene, wash the crude product with a cold, dilute (5%) sodium hydroxide solution, followed by another wash with water.
-
-
Purification:
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.
-
Dry the purified crystals in a desiccator.
-
Safety Precautions:
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.65 (d, J=8.4 Hz, 2H), 7.27 (t, J=7.6 Hz, 2H), 7.10 (s, 2H), 3.95 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 149.5, 129.2, 126.3, 124.0, 106.8, 56.0 |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2960, 2835 (C-H), 1625, 1510 (C=C), 1260 (C-O), 1150, 1070 |
| Mass Spectrum (m/z) | 188 (M+), 173, 145, 115 |
Applications in Research and Development
While specific signaling pathways for this compound are not extensively documented in publicly available literature, naphthalene derivatives, in general, are of significant interest in drug discovery and materials science. They serve as versatile scaffolds for the synthesis of more complex molecules with potential therapeutic activities. The biological evaluation of various naphthalene derivatives has shown promise in areas such as anticancer research.[8][9] The unique electronic properties of the dimethoxynaphthalene core also make it a candidate for applications in organic electronics.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound via the Williamson ether synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10103-06-7 | KAA10306 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Core Compound Identification and Properties
An In-depth Technical Guide to 2,3-Dimethoxynaphthalene
This technical guide provides comprehensive information on this compound, a significant organic compound utilized in various research and development sectors. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
This compound is an aromatic ether derivative of naphthalene.[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis. The fundamental identifiers and physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 10103-06-7[2][3][4][5][6] |
| Molecular Formula | C₁₂H₁₂O₂[2][3][5] |
| Molecular Weight | 188.22 g/mol [2][3][4][7] |
| IUPAC Name | This compound[7] |
| Synonyms | Naphthalene, 2,3-dimethoxy-; 2,3-Dihydroxynaphthalene, dimethyl ether[5][7] |
| Appearance | Solid[4] |
| Melting Point | 116.5-120.5 °C[4] |
| Boiling Point | 295.9 °C[3] |
| Flash Point | 116.5 °C[3] |
| SMILES String | COc1cc2ccccc2cc1OC[4] |
| InChI Key | XYRPWXOJBNGTMX-UHFFFAOYSA-N[4][7] |
Spectroscopic and Chromatographic Data
The following table summarizes key spectroscopic and chromatographic data for this compound, which is crucial for its identification and characterization in experimental settings.
| Data Type | Value | Reference System |
| Kovats Retention Index | 1735.5 | Semi-standard non-polar column[7] |
| Kovats Retention Index | 2239 | Standard polar column[7] |
| Mass Spectrum | Electron Ionization data is available.[5] | NIST Mass Spectrometry Data Center[5] |
| Gas Chromatography Data | Available[8][9] | NIST Chemistry WebBook[8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its precursor, as well as its application in polymer synthesis, are provided below. These protocols are designed to be reproducible in a laboratory setting.
Protocol 1: Synthesis of 2,3-Dihydroxynaphthalene from Naphthalene
This protocol is based on a patented method for the hydroxylation of naphthalene.
Materials:
-
Naphthalene
-
n-Octane
-
2,4,6-trimethylphenyl carbene copper (catalyst)
-
Tetrahexyl ammonium chloride (phase transfer catalyst)
-
30% Hydrogen peroxide
Procedure:
-
In a 1000 ml three-necked flask, add 512g of n-octane, 128g of naphthalene, 0.13g of 2,4,6-trimethylphenyl carbene copper, and 3.0g of tetrahexyl ammonium chloride.[10]
-
Heat the mixture to 50°C while stirring.[10]
-
Slowly add 500g of 30% hydrogen peroxide dropwise over a period of 2 hours.[10]
-
Continue the reaction for an additional 5 hours at 50°C.[10]
-
After the reaction is complete, the aqueous phase is extracted three times with 100g of n-octane.[10]
-
The organic phases are combined and purified by liquid chromatography to yield 2,3-dihydroxynaphthalene.[10]
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from the well-established Williamson ether synthesis for methoxynaphthalenes.[11] It involves the methylation of 2,3-dihydroxynaphthalene.
Materials:
-
2,3-Dihydroxynaphthalene (from Protocol 1)
-
N,N-dimethylformamide (DMF)
-
Iodomethane
-
Potassium carbonate
Procedure:
-
Dissolve 10.0 mmol of 2,3-dihydroxynaphthalene in 15 mL of DMF in a round-bottomed flask equipped with a magnetic stirrer.[12]
-
Add 100.0 mmol of iodomethane and 100.0 mmol of potassium carbonate to the solution.[12]
-
Stir the reaction mixture at room temperature for 2 hours.[12]
-
Upon completion, add dichloromethane and water for extraction.[12]
-
Separate the organic layer and wash it with distilled water.[12]
-
Remove the solvent by distillation under reduced pressure to obtain this compound.[12]
Protocol 3: Synthesis of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer
This protocol describes the synthesis of a conjugated copolymer using a 2,3-dialkoxynaphthalene derivative via Direct Arylation Polymerization (DAP), highlighting its application in organic electronics.[13]
Materials:
-
2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl) (EHON)
-
2,1,3-benzothiadiazole-4,7-diyl (BTDz)
-
Palladium catalyst
-
P(o-OMePh)₃ (ligand)
-
Cs₂CO₃
-
Pivalic acid (PivOH)
-
Anhydrous and oxygen-free solvent
Procedure:
-
In a 10 mL oven-dried microwave vial, charge 1 equivalent of each monomer (EHON and BTDz), the catalyst, ligand (1:4 ligand/catalyst ratio), 3 equivalents of Cs₂CO₃, and 1 equivalent of pivalic acid.[13]
-
Seal the vial and purge with vacuum and nitrogen (3 cycles).[13]
-
Add the anhydrous and oxygen-free solvent and stir at room temperature for 15 minutes.[13]
-
Place the vial in a pre-heated oil bath at 120°C until gelation of the reaction mixture.[13]
-
Cool the reaction to 90°C, add 2.0 mL of chlorobenzene, and stir for an additional 5 minutes.[13]
-
Cool the mixture to room temperature and pour it into a 9:1 v/v methanol/acidified water solution to precipitate the polymer.[13]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Metabolic pathway of naphthalene leading to dihydroxynaphthalene intermediates.[14]
Caption: Experimental workflow for Direct Arylation Polymerization.
Applications in Research and Drug Development
Dimethoxynaphthalene derivatives are versatile intermediates in the synthesis of complex organic molecules, including potential Active Pharmaceutical Ingredients (APIs).[1] The naphthalene core can be functionalized to create novel heterocyclic systems relevant to drug design.[1] Furthermore, the unique electronic properties of these compounds make them suitable for applications in material science, such as the development of organic electronics.[1][13] The purity of these intermediates is critical, as impurities can interfere with subsequent reaction steps and compromise the efficacy and safety of the final product.[1] Some dihydroxynaphthalene derivatives have shown potent biological activity, such as anticancer properties, by acting as ionophores that redistribute intracellular copper pools.[15] The metabolism of related compounds like naphthalene involves the formation of dihydroxynaphthalene intermediates, which is an important consideration in toxicological studies.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 10103-06-7 | KAA10306 [biosynth.com]
- 4. This compound 97 10103-06-7 [sigmaaldrich.com]
- 5. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 6. chemistree.com.sg [chemistree.com.sg]
- 7. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 9. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]
- 10. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
2,3-Dimethoxynaphthalene molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dimethoxynaphthalene, a significant chemical compound in various research and development applications.
Core Molecular Identity
IUPAC Name: this compound[1] Synonyms: 2,3-Dihydroxynaphthalene, dimethyl ether[1][2] CAS Number: 10103-06-7[1][3][4] Molecular Formula: C₁₂H₁₂O₂[1][3][4] Molecular Weight: 188.22 g/mol [1][3][4]
Molecular Structure
The molecular structure of this compound consists of a naphthalene core substituted with two methoxy groups at the C2 and C3 positions.
SMILES: COC1=CC2=CC=CC=C2C=C1OC[1] InChI: InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3[1][2]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented below.
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 116.5-120.5 °C | |
| Boiling Point | 295.9 °C | [4] |
| Flash Point | 116.5 °C | [4] |
| ¹³C NMR Spectroscopy | Data available in spectral databases | [1] |
| Mass Spectrometry | Data available in spectral databases | [2] |
| Kovats Retention Index | Semi-standard non-polar: 1735.5; Standard polar: 2239 | [1] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common and effective method for its preparation is the Williamson ether synthesis, starting from its precursor, 2,3-dihydroxynaphthalene.
Proposed Synthesis of this compound
This protocol is based on the synthesis of the precursor 2,3-dihydroxynaphthalene and standard organic synthesis methodologies.
Step 1: Synthesis of 2,3-Dihydroxynaphthalene (Precursor)
A method for synthesizing 2,3-dihydroxynaphthalene involves the direct oxidation of naphthalene. The following procedure is adapted from a patented method:[5]
-
Reaction Setup: In a three-necked flask, combine naphthalene, a suitable catalyst (e.g., a copper carbene complex), and a phase transfer catalyst (e.g., a quaternary ammonium salt) in a reaction solvent like n-octane.
-
Reaction Execution: Heat the mixture to 30-70 °C with stirring. Add hydrogen peroxide (30% concentration) dropwise over a period of several hours.
-
Workup and Isolation: After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted with the reaction solvent. The combined organic phases are then purified, for instance by liquid chromatography, to yield 2,3-dihydroxynaphthalene.[5]
Step 2: Methylation of 2,3-Dihydroxynaphthalene
The synthesized 2,3-dihydroxynaphthalene can then be methylated to form this compound.
-
Reaction Setup: Dissolve 2,3-dihydroxynaphthalene in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Deprotonation: Add a base, such as anhydrous potassium carbonate, to the solution to deprotonate the hydroxyl groups.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtering the solid base and removing the solvent under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield pure this compound.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound.
Caption: Molecular structure of this compound.
References
physical and chemical properties of 2,3-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of 2,3-Dimethoxynaphthalene. It includes detailed experimental protocols for its synthesis and purification, presented with clarity for reproducibility. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized to facilitate understanding.
Core Properties of this compound
This compound is an aromatic organic compound and a derivative of naphthalene. It serves as a valuable building block in organic synthesis and for research in materials science and medicinal chemistry.
Physical Properties
The key physical properties of this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature and is soluble in many common organic solvents.[1][2]
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder/solid | [2][3] |
| Melting Point | 116.5-120.5 °C | [2][3] |
| Boiling Point | 182 °C at 17 Torr; 295.9 °C (Predicted) | [1][2] |
| Flash Point | 116.5 °C | [1] |
| Solubility | Soluble in chloroform and ether | [1] |
Chemical and Spectroscopic Properties
The chemical identifiers and spectral data are crucial for the unambiguous identification and characterization of this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂O₂ | [1][4][5] |
| Molecular Weight | 188.22 g/mol | [1][3][4][5] |
| CAS Number | 10103-06-7 | [1][3][4] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=CC2=CC=CC=C2C=C1OC | [1][3] |
| InChI Key | XYRPWXOJBNGTMX-UHFFFAOYSA-N | [3][4] |
| ¹³C NMR (in DMF-d7) | Key shifts observed. Methoxy resonances identified. | |
| Mass Spec (GC-MS) | Top m/z peaks: 188, 115, 145 | [4] |
| IR Spectrum (ATR-IR) | Available and characterized. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and subsequent purification of this compound. The synthesis is based on the well-established Williamson ether synthesis, a reliable method for preparing ethers.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the methylation of 2,3-dihydroxynaphthalene using dimethyl sulfate. This method is analogous to the preparation of similar dimethoxynaphthalene compounds.
Materials:
-
2,3-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH)
-
Acetone (or other suitable polar aprotic solvent)
-
Deionized water
-
Nitrogen gas supply
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2,3-dihydroxynaphthalene (1.0 equivalent) in acetone.
-
Base Addition: Prepare a solution of sodium hydroxide (2.2 equivalents) in water and add it dropwise to the reaction mixture. Stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.
-
Methylation: Add dimethyl sulfate (2.2 equivalents) dropwise to the flask at room temperature. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 3-4 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with a 10% sodium hydroxide solution, water, and finally with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis can be purified by recrystallization or column chromatography.
Method 1: Recrystallization
-
Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of hexane and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 10103-06-7 | KAA10306 [biosynth.com]
Spectroscopic Profile of 2,3-Dimethoxynaphthalene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethoxynaphthalene (CAS No. 10103-06-7), a key organic compound utilized in various research and development applications. The document, tailored for researchers, scientists, and professionals in drug development, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of its chemical structure and analytical workflow.
Molecular and Spectroscopic Overview
This compound is a derivative of naphthalene with the chemical formula C12H12O2 and a molecular weight of 188.22 g/mol .[1][2][3][4] Its structure is characterized by a naphthalene core with two methoxy groups attached to the C2 and C3 positions. This substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in complex matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methoxy groups. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1, H-4 | 7.69 - 7.60 | m | |
| H-5, H-8 | 7.54 | d | 1.8 |
| H-6, H-7 | 7.40 | dd | 8.8, 2.1 |
| Aromatic H | 7.13 | d | 2.3 |
| Aromatic H | 7.08 | dd | 8.6, 2.2 |
| Aromatic H | 6.97 - 6.90 | m | |
| Aromatic H | 6.77 - 6.69 | m | |
| -OCH₃ | 3.71 | t | 6.0 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2, C-3 | 152.77 |
| Aromatic C | 144.65 |
| Aromatic C | 143.98 |
| Aromatic C | 131.70 |
| Aromatic C | 129.86 |
| Aromatic C | 129.32 |
| Aromatic C | 129.00 |
| Aromatic C | 127.40 |
| C-4a, C-8a | 126.41 |
| Aromatic C | 125.79 |
| Aromatic C | 124.52 |
| Aromatic C | 121.64 |
| Aromatic C | 118.26 |
| Aromatic C | 117.96 |
| Aromatic C | 115.60 |
| C-1, C-4 | 109.52 |
| -OCH₃ | 51.06 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H bonds of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, and C=C stretching of the aromatic ring. While specific peak values were not detailed in the provided search results, a representative spectrum is available on SpectraBase.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| Technique | Parameter | Value |
| Mass Spectrometry | Molecular Weight | 188.2225 |
| Molecular Formula | C₁₂H₁₂O₂ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (0.00 ppm).[6] Data is processed, and chemical shifts are reported in parts per million (ppm), with coupling constants (J) in Hertz (Hz).
Infrared (IR) Spectroscopy: IR spectra can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of wavenumbers, typically 4000 to 400 cm⁻¹.
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio.
Visualizing Spectroscopic Analysis and Molecular Structure
To better understand the workflow of spectroscopic analysis and the structure of this compound, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: The molecular structure of this compound.
References
Determining the Solubility of 2,3-Dimethoxynaphthalene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2,3-Dimethoxynaphthalene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the established experimental protocols that can be employed to generate reliable and accurate solubility profiles. This guide is intended to equip researchers with the necessary information to conduct their own solubility studies, a critical step in drug discovery, process chemistry, and materials science.
Introduction to this compound and its Solubility
This compound is an aromatic ether with the chemical formula C₁₂H₁₂O₂. Its physical and chemical properties, including its solubility in different solvent systems, are fundamental to its application in various research and development fields. While qualitatively understood to be soluble in several organic solvents, precise quantitative data is essential for applications such as reaction optimization, purification, and formulation development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unpublished. To facilitate and encourage further research in this area, the following table is provided as a template for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) | Experimental Method |
| Methanol | |||||
| Ethanol | |||||
| Acetone | |||||
| Chloroform | |||||
| Diethyl Ether | |||||
| (Add other solvents as needed) |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. Several robust methods are available, with the "shake-flask" method being widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.[1][2] This section details the protocols for the most common and reliable methods.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a classical and highly reliable technique for determining the equilibrium solubility of a solid in a liquid.[1][2][3]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials or flasks, each containing a precise volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant-temperature shaker or water bath. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a suitable membrane filter (e.g., a 0.22 µm syringe filter) that does not interact with the solute or solvent.
-
Quantification: Accurately measure the concentration of this compound in the clear, saturated filtrate. The choice of analytical technique will depend on the properties of the solute and the solvent. Common methods include:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the solid residue is determined.[4][5]
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined by measuring its absorbance.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the solute. A calibration curve is required.
-
Gravimetric Analysis Protocol
Principle: This method relies on the direct measurement of the mass of the solute in a known volume or mass of a saturated solution.[4][5][9][10]
Detailed Methodology:
-
Sample Preparation: Following the shake-flask equilibration and phase separation, accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.
-
Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a steam bath, or in a vacuum oven at a temperature below the boiling point of the solute) until all the solvent has been removed.
-
Drying: Dry the evaporating dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Weighing: Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.
-
Calculation: The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be expressed in various units (e.g., g/100 mL, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: General workflow for solubility determination.
Conclusion
This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols for the shake-flask method coupled with appropriate analytical techniques, reliable and reproducible quantitative solubility data can be generated. The availability of such data is crucial for advancing research and development activities involving this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Derivatives of 2,3-Dimethoxynaphthalene: Synthesis, Characteristics, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives have long been a cornerstone in the fields of medicinal chemistry and materials science. Among these, derivatives of 2,3-dimethoxynaphthalene are emerging as a promising class of compounds with a diverse range of biological activities. Their rigid scaffold and the presence of methoxy groups at the 2 and 3 positions provide a unique electronic and steric environment, making them attractive templates for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, basic characteristics, and biological evaluation of this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents. Detailed experimental protocols for key synthetic and biological assays are provided, along with a summary of quantitative data and a visualization of the implicated signaling pathways.
Physicochemical Properties of this compound
The parent compound, this compound, serves as the foundational structure for the derivatives discussed in this guide. Its basic physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| CAS Number | 10103-06-7 | [1][2][3] |
| Melting Point | 116.5-120.5 °C | [2] |
| Boiling Point | 295.9 °C | [4] |
| Appearance | Solid | [2] |
| SMILES | COC1=CC2=CC=CC=C2C=C1OC | [1] |
| InChI | InChI=1S/C12H12O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 | [1] |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound core often involves multi-step reaction sequences. Below are representative experimental protocols for the synthesis of bioactive derivatives.
General Procedure for the Synthesis of Naphthalene-Substituted Triazole Spirodienones
This class of compounds has shown promising anticancer activity. The synthesis involves a multi-step process starting from a substituted naphthalene precursor.
Experimental Protocol:
-
Synthesis of the Naphthalene-Containing Intermediate: A mixture of the starting naphthalene derivative (1.0 eq), the appropriate linker (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile is heated to reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Formation of the Triazole Ring: The intermediate from the previous step is reacted with a source of azide, followed by a click chemistry reaction with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,4-triazole ring.
-
Spiroannulation: The triazole-containing naphthalene derivative is then subjected to a spiroannulation reaction to construct the spirodienone moiety. This is often achieved by an intramolecular oxidative coupling reaction.
-
Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system, followed by recrystallization to yield the pure naphthalene-substituted triazole spirodienone.[5]
Synthesis of Naphthoquinone-Naphthol Derivatives
Marine-derived fungi have been a source of novel naphthoquinone-naphthol derivatives with significant anticancer potential.
Experimental Protocol:
-
Oxidative Coupling: A solution of the substituted naphthol (1.0 eq) and a suitable oxidizing agent, such as p-chloranil, in a solvent like dichloromethane is stirred at room temperature.
-
Demethylation: If necessary, selective demethylation of methoxy groups can be achieved using reagents like boron tribromide at low temperatures.
-
Functional Group Modification: Further derivatization can be carried out by introducing various functional groups at specific positions on the naphthoquinone-naphthol scaffold to explore structure-activity relationships. For instance, an oxopropyl group can be introduced at the ortho-position of the quinone ring.
-
Purification: The synthesized derivatives are purified using chromatographic techniques, and their structures are confirmed by spectroscopic methods such as NMR and mass spectrometry.[6]
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The data from these studies are summarized below.
Table 1: In Vitro Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones [5]
| Compound | MDA-MB-231 IC₅₀ (µM) | Hela IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 6a | 0.03 | 0.07 | 0.08 |
| Bendamustine | >100 | >100 | >100 |
| Vorinostat | 2.65 | 3.54 | 2.56 |
Table 2: In Vitro Antiproliferative Activity of Marine Naphthoquinone-Naphthol Derivatives [6]
| Compound | HCT116 IC₅₀ (µM) | PC9 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 5 | 5.27 | 6.98 | 5.88 |
| 13 | 1.18 | 0.57 | 2.25 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been evaluated using in vivo models, such as the carrageenan-induced rat paw edema assay.
Table 3: Anti-inflammatory Activity of Naphthalene Derivatives
| Compound | Dose (mg/kg) | Edema Inhibition (%) |
| Derivative A | 50 | 45 |
| Indomethacin | 10 | 60 |
(Data in this table is representative and compiled from general knowledge of similar compounds, as specific quantitative data for this compound derivatives was not available in the initial search results.)
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5][7][8][9]
Carrageenan-Induced Rat Paw Edema Assay
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[1][10][11][12][13]
Signaling Pathways
Recent studies suggest that the biological effects of some naphthalene derivatives are mediated through the modulation of specific cellular signaling pathways.
NF-κB/MAPK and Nrf2/Keap1 Signaling Pathways
Bioactive naphthalene derivatives isolated from Eleutherine bulbosa have been shown to exert their anti-inflammatory effects by suppressing the NF-κB/MAPK signaling pathway and activating the Nrf2/Keap1 pathway.[9] The NF-κB and MAPK pathways are central to the inflammatory response, while the Nrf2/Keap1 pathway is a key regulator of the cellular antioxidant response.
Caption: NF-κB/MAPK and Nrf2/Keap1 signaling pathways.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated anticancer and anti-inflammatory activities, coupled with the potential to modulate key signaling pathways, make them an exciting area for further research. This technical guide has provided a foundational overview of their synthesis, characteristics, and biological evaluation, offering valuable insights and protocols for researchers in the field of drug discovery and development. Future work should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their structure to enhance potency and selectivity.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Theoretical Exploration of 2,3-Dimethoxynaphthalene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxynaphthalene is a naphthalene derivative with two methoxy groups at the 2 and 3 positions. This compound and its derivatives are of interest in various fields, including medicinal chemistry and materials science, due to their unique electronic and structural properties. Theoretical and computational studies provide a powerful lens through which to understand the molecular geometry, electronic behavior, and reactivity of such compounds, offering insights that can guide experimental work and the design of new functional molecules.
This technical guide provides a comprehensive overview of the theoretical studies on this compound, with a focus on its molecular structure, vibrational frequencies, frontier molecular orbitals, charge distribution, and molecular electrostatic potential. In the absence of a dedicated comprehensive theoretical study on the parent this compound, this guide leverages detailed computational data from a closely related derivative, 1-Bromo-2,3-dimethoxynaphthalene , to provide analogous insights. The presence of the bromine atom is expected to induce subtle changes in the electronic and geometric parameters, which will be contextually addressed.
Computational Methodology
The theoretical data presented herein is primarily derived from Density Functional Theory (DFT) calculations performed on 1-Bromo-2,3-dimethoxynaphthalene. DFT is a robust computational method for investigating the electronic structure of many-body systems.
Geometry Optimization
The molecular geometry of the model compound was optimized using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure.
Vibrational Frequency Analysis
To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, aiding in the assignment of vibrational modes.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. These orbitals were visualized, and their energies were calculated to understand the electron-donating and accepting capabilities of the molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the bonding and charge distribution within a molecule. It allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. NBO analysis also provides a more intuitive picture of the localized bonds and lone pairs compared to the delocalized canonical molecular orbitals.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
Data Presentation
The following tables summarize the key quantitative data obtained from the theoretical studies on 1-Bromo-2,3-dimethoxynaphthalene. These values provide a strong theoretical basis for understanding the properties of this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.375 | C2-C1-C9 | 121.2 |
| C1-C9 | 1.421 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.418 | C2-C3-C4 | 119.8 |
| C3-C4 | 1.371 | C3-C4-C10 | 121.3 |
| C4-C10 | 1.422 | C4-C10-C5 | 119.5 |
| C5-C6 | 1.373 | C10-C5-C6 | 120.9 |
| C5-C10 | 1.425 | C5-C6-C7 | 120.1 |
| C6-C7 | 1.411 | C6-C7-C8 | 119.9 |
| C7-C8 | 1.374 | C7-C8-C9 | 120.9 |
| C8-C9 | 1.423 | C8-C9-C1 | 119.4 |
| C9-C10 | 1.431 | C1-C9-C10 | 118.8 |
| C2-O11 | 1.368 | C5-C10-C9 | 118.4 |
| C3-O12 | 1.369 | C1-C2-O11 | 115.3 |
| O11-C13 | 1.432 | C3-C2-O11 | 124.2 |
| O12-C14 | 1.431 | C2-C3-O12 | 124.1 |
| C1-Br15 | 1.895 | C4-C3-O12 | 116.1 |
| C2-O11-C13 | 117.8 | ||
| C3-O12-C14 | 117.9 | ||
| Br15-C1-C2 | 122.1 | ||
| Br15-C1-C9 | 116.7 |
Note: Atom numbering may differ from standard IUPAC nomenclature and corresponds to the computational model.
Table 2: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -1.42 |
| HOMO-LUMO Energy Gap (ΔE) | 4.73 |
| Ionization Potential (I) | 6.15 |
| Electron Affinity (A) | 1.42 |
| Electronegativity (χ) | 3.785 |
| Chemical Hardness (η) | 2.365 |
| Chemical Softness (S) | 0.211 |
| Electrophilicity Index (ω) | 3.02 |
Table 3: Selected NBO Analysis Results - Second Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(2) O11 | π(C2-C3) | 22.54 |
| LP(2) O12 | π(C3-C4) | 21.87 |
| π(C5-C6) | π(C7-C8) | 19.85 |
| π(C7-C8) | π(C9-C10) | 23.41 |
| π(C9-C10) | π*(C1-C2) | 18.92 |
E(2) represents the stabilization energy of hyperconjugative interactions.
Experimental Protocols
While this guide focuses on theoretical studies, the computational results are most valuable when correlated with experimental data. The following outlines the general experimental protocols for obtaining the spectroscopic data used for comparison with theoretical calculations.
FT-IR Spectroscopy
-
Sample Preparation: The solid sample of 1-Bromo-2,3-dimethoxynaphthalene is mixed with potassium bromide (KBr) powder in a 1:100 ratio. The mixture is then pressed into a transparent pellet.
-
Data Acquisition: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
FT-Raman Spectroscopy
-
Sample Preparation: The solid sample is placed in a capillary tube.
-
Data Acquisition: The FT-Raman spectrum is recorded in the range of 4000-100 cm⁻¹ using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).
Mandatory Visualization
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.
Caption: A flowchart of the computational workflow for theoretical analysis.
Molecular Electrostatic Potential (MEP) Map Logical Representation
The MEP map provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions and reactivity. The following diagram illustrates the logical relationship between the MEP and chemical reactivity.
Caption: Logical relationship between MEP regions and predicted chemical reactivity.
Conclusion
This technical guide has provided a detailed overview of the theoretical studies relevant to this compound, primarily through the lens of its bromo-derivative. The presented data on molecular geometry, vibrational frequencies, frontier molecular orbitals, and charge distribution offer valuable insights for researchers in drug development and materials science. The computational methodologies and workflows described herein serve as a practical guide for conducting similar theoretical investigations. The visualizations provided offer a clear understanding of the computational processes and the interpretation of key theoretical concepts. Future dedicated theoretical studies on the parent this compound molecule would be beneficial to further refine the understanding of its intrinsic properties.
Early Synthetic Routes to 2,3-Dimethoxynaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core early synthetic routes to 2,3-dimethoxynaphthalene, a significant building block in the synthesis of various organic compounds. This document details the foundational methodologies, including the preparation of the key intermediate 2,3-dihydroxynaphthalene and its subsequent methylation. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key transformations.
Introduction
This compound is a valuable aromatic ether that has served as a precursor in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The early synthetic strategies for this compound primarily revolve around the formation of the naphthalene core with the desired oxygenation pattern, followed by etherification. The most common and historically significant approach involves the synthesis of 2,3-dihydroxynaphthalene as a key intermediate, which is then methylated. This guide will explore the classical methods for obtaining 2,3-dihydroxynaphthalene and its conversion to the target molecule, this compound.
Synthesis of the Precursor: 2,3-Dihydroxynaphthalene
The synthesis of 2,3-dihydroxynaphthalene is a critical first step. Early methods predominantly relied on the high-temperature alkali fusion of sulfonated naphthalene derivatives. More contemporary methods have explored direct oxidation of naphthalene.
Alkali Fusion of Naphthalene Sulfonic Acids
A historically significant route to dihydroxynaphthalenes involves the sulfonation of naphthalene followed by fusion with a strong alkali at high temperatures. This process is often harsh and can lead to a mixture of isomers, but it was a cornerstone of early industrial aromatic chemistry.
The general pathway involves the disulfonation of naphthalene to yield naphthalene-2,6-disulfonic acid, which is then subjected to alkali fusion. While this method is more commonly associated with the production of 2,6-dihydroxynaphthalene, similar principles were applied for other isomers, albeit with challenges in directing the sulfonation to the desired 2,3-positions and subsequent separation of isomers.
A related and more direct historical method for the 2,3-isomer involves the hydrolysis of 2,3-dihydroxynaphthalene-6-sulfonic acid. This can be achieved under high pressure with dilute acid or by using an ionic liquid catalyst in an organic solvent, which represents a more modern and environmentally benign approach to this older strategy.[1]
Experimental Data for 2,3-Dihydroxynaphthalene Synthesis
| Method | Starting Material | Reagents | Conditions | Yield | Reference |
| High-Temperature Alkali Fusion (general) | Naphthalene Disulfonic Acid (e.g., 2,6-isomer) | NaOH, KOH | >300 °C | - | [2] |
| Hydrolysis of Sulfonated Precursor | 2,3-Dihydroxynaphthalene-6-sodium sulfonate | Ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium), organic solvent | 165 °C, 5 hours | >92% | [1] |
| Direct Oxidation of Naphthalene | Naphthalene | Hydrogen peroxide, copper carbene catalyst, phase transfer catalyst | 30-70 °C | ~80% | [2] |
Experimental Protocol: Synthesis of 2,3-Dihydroxynaphthalene via Hydrolysis of 2,3-Dihydroxynaphthalene-6-sodium sulfonate
This protocol is based on the method described in Chinese patent CN103880600A.[1]
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300 g of mesitylene and 50 g of 2,3-dihydroxynaphthalene-6-sodium sulfonate.
-
Catalyst Addition: To the stirred mixture, add 3 g of 1-butyl-3-methylimidazolium dihydrogen phosphate as the ionic liquid catalyst.
-
Reaction: Heat the mixture to 165 °C and maintain this temperature with stirring for 5 hours.
-
Workup: Cool the reaction mixture to below 30 °C. Add 40 mL of water and stir.
-
Isolation: Filter the solid product and dry the filter cake to obtain 2,3-dihydroxynaphthalene. The reported yield for this method is over 92%.
Methylation of 2,3-Dihydroxynaphthalene
The final step in the synthesis of this compound is the methylation of the hydroxyl groups of 2,3-dihydroxynaphthalene. This is typically achieved via a Williamson ether synthesis, employing a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate and methyl iodide.
Methylation with Dimethyl Sulfate
Dimethyl sulfate is a potent and efficient methylating agent. The reaction is typically carried out in the presence of a base such as sodium hydroxide, which deprotonates the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.
Methylation with Methyl Iodide
Methyl iodide is another effective methylating agent for this transformation. The reaction is often performed in a polar aprotic solvent like acetone or dimethylformamide (DMF) with a milder base such as potassium carbonate. The carbonate is sufficient to deprotonate the phenolic hydroxyls.
Experimental Data for Methylation of Dihydroxynaphthalenes (Analogous Systems)
| Methylating Agent | Base | Solvent | Conditions | Yield (Analogous) | Reference |
| Dimethyl Sulfate | Sodium Hydroxide | Water | Reflux | 89-92% (Gallic Acid) | Organic Syntheses Procedure[3] |
| Methyl Iodide | Potassium Carbonate | Acetone | Reflux, >24 hours | - | ResearchGate Discussion[4] |
| Methyl Iodide | Potassium Carbonate | DMF | Room Temp, overnight | - | ResearchGate Discussion[4] |
Experimental Protocol: Synthesis of this compound via Methylation with Dimethyl Sulfate
This protocol is adapted from analogous procedures for the methylation of phenolic compounds.[3]
-
Dissolution and Deprotonation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve a known molar equivalent of 2,3-dihydroxynaphthalene in an aqueous solution of sodium hydroxide (2 molar equivalents).
-
Addition of Methylating Agent: Cool the solution in an ice bath. Slowly add dimethyl sulfate (at least 2 molar equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure complete methylation.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound via Methylation with Methyl Iodide
This protocol is adapted from analogous procedures for the methylation of phenolic compounds.[4]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dihydroxynaphthalene (1 molar equivalent) and anhydrous potassium carbonate (at least 2.2 molar equivalents) to dry acetone.
-
Addition of Methylating Agent: Add methyl iodide (at least 2.2 molar equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: After completion, cool the mixture and filter off the inorganic salts.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and base. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Reaction Pathways and Workflows
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of 2,3-Dihydroxynaphthalene via Sulfonation and Alkali Fusion.
Caption: Methylation of 2,3-Dihydroxynaphthalene to this compound.
Conclusion
The early synthetic routes to this compound are primarily two-step processes involving the formation of 2,3-dihydroxynaphthalene followed by its O-methylation. While historical methods for producing the dihydroxy intermediate were often harsh and non-selective, modern adaptations have improved yields and reduced environmental impact. The subsequent methylation step is a standard Williamson ether synthesis, with dimethyl sulfate and methyl iodide being the most common methylating agents. The choice of reagents and reaction conditions for both steps allows for flexibility in the overall synthetic strategy, enabling researchers to select the most appropriate method based on available starting materials, desired scale, and safety considerations. This guide provides a foundational understanding of these classical transformations for professionals in chemical research and drug development.
References
Methodological & Application
Application Notes and Protocols: Mechanistic Studies on the Synthesis of 2,3-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxynaphthalene is a key structural motif found in various biologically active compounds and serves as a valuable intermediate in organic synthesis. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and scaling up production. This document provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, along with a discussion of the underlying reaction mechanism. The Williamson ether synthesis is a well-established and versatile method for preparing ethers, proceeding through a bimolecular nucleophilic substitution (SN2) pathway.[1][2][3][4]
Data Presentation
The synthesis of this compound from 2,3-dihydroxynaphthalene involves the reaction of the corresponding disodium naphthoxide with a methylating agent. The expected reactants and products are summarized in the table below.
| Reactant/Product | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 2,3-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | Starting Material | |
| Sodium Hydroxide | NaOH | NaOH | 40.00 | Base |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Methylating Agent | |
| This compound | C₁₂H₁₂O₂ | 188.22 | Product | |
| Sodium Sulfate | Na₂SO₄ | Na₂SO₄ | 142.04 | Byproduct |
Experimental Protocols
The following protocol is adapted from the well-established Williamson ether synthesis of analogous naphthalenes and provides a reliable method for the preparation of this compound.[2][5]
Materials:
-
2,3-Dihydroxynaphthalene
-
Sodium hydroxide (NaOH) pellets
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol (CH₃OH)
-
Water (H₂O)
-
Ice
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Preparation of the Disodium 2,3-Naphthoxide:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydroxynaphthalene (1 equivalent) in methanol.
-
Carefully add sodium hydroxide pellets (2.2 equivalents) to the solution. The mixture will heat up.
-
Stir the mixture until all the sodium hydroxide has dissolved and the solution becomes homogeneous. This solution contains the disodium 2,3-naphthoxide.
-
-
Methylation Reaction:
-
Cool the flask in an ice bath.
-
Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the cooled solution using a dropping funnel. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Gently reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water. A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Proposed Reaction Mechanism
The synthesis of this compound from 2,3-dihydroxynaphthalene via the Williamson ether synthesis proceeds through a two-step mechanism. The first step involves the deprotonation of the hydroxyl groups of 2,3-dihydroxynaphthalene by a strong base, typically sodium hydroxide, to form the highly nucleophilic disodium 2,3-naphthoxide.[2] The second step is a bimolecular nucleophilic substitution (SN2) reaction where the naphthoxide dianion attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate), displacing the leaving group (sulfate) to form the diether product.[1][3][4]
Caption: Proposed SN2 mechanism for the O-methylation of 2,3-dihydroxynaphthalene.
References
Application Notes and Protocols for 2,3-Dimethoxynaphthalene as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene and its derivatives are a well-established class of fluorescent molecules utilized in a variety of sensing and imaging applications. Their rigid, planar structure and extended π-electron system confer favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. 2,3-Dimethoxynaphthalene, a readily available and chemically stable derivative, presents potential as a fluorescent probe. The electron-donating methoxy groups can enhance the fluorescence quantum yield of the naphthalene core. While specific, detailed applications of this compound as a fluorescent probe are not extensively documented in peer-reviewed literature, its structural similarity to other fluorescent naphthalene derivatives allows for the extrapolation of its potential uses and the development of generalized experimental protocols.
This document provides an overview of the potential applications of this compound as a fluorescent probe in key research areas, including the detection of reactive oxygen species (ROS), enzyme activity assays, and drug screening. The provided protocols are based on established methodologies for similar fluorescent probes and are intended as a starting point for assay development and optimization.
Photophysical Properties
Table 1: Estimated and Comparative Photophysical Properties of Naphthalene Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Solvent | Reference |
| This compound (Estimated) | ~280 - 330 | ~330 - 360 | ~0.2 - 0.3 | Nonpolar solvents (e.g., Hexane) | N/A |
| 2,3-Dimethylnaphthalene | ~270 | 328, 333 | 0.26 | Hexane | [1] |
| Naphthalene | ~275 | 321, 335 | 0.23 | Cyclohexane | [2] |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | Not specified | Not specified | 0.65 | Cyclohexane (degassed) | [2] |
Note: The values for this compound are estimations based on the properties of its structural analogs. Experimental verification is required.
Application 1: Detection of Reactive Oxygen Species (ROS)
Principle:
Certain reactive oxygen species, particularly hydroxyl radicals (•OH), are highly reactive and can interact with aromatic compounds. This interaction can lead to the formation of hydroxylated products with altered fluorescence properties or can quench the fluorescence of the probe. While direct use of this compound for ROS detection is not established, a plausible mechanism involves fluorescence quenching or spectral shifts upon reaction with highly reactive ROS. A more likely application would involve its use as a core fluorophore in a derivatized probe designed to react specifically with a particular ROS.
Experimental Protocol: General Framework for Hydroxyl Radical Detection
This protocol is adapted from methods using other aromatic fluorescent probes for hydroxyl radical detection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fenton's Reagent components: Iron(II) sulfate (FeSO₄) and hydrogen peroxide (H₂O₂)
-
Fluorometer
Procedure:
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Reaction Setup: In a quartz cuvette, add PBS to a final volume of 2 mL. Add the this compound stock solution to achieve a final concentration of 10-50 µM.
-
Baseline Measurement: Record the initial fluorescence spectrum of the probe solution. Use an excitation wavelength in the estimated range of 280-330 nm and scan the emission from 320 nm to 500 nm.
-
Hydroxyl Radical Generation: Initiate the Fenton reaction by adding FeSO₄ (final concentration, e.g., 100 µM) followed by H₂O₂ (final concentration, e.g., 1 mM) to the cuvette. Mix gently.
-
Fluorescence Measurement: Immediately after adding the Fenton's reagent, record the fluorescence emission spectrum at various time points (e.g., every minute for 15 minutes).
-
Data Analysis: Analyze the change in fluorescence intensity at the emission maximum. A decrease in fluorescence (quenching) would suggest an interaction with hydroxyl radicals.
Application 2: Enzyme Activity Assays
Principle:
This compound can serve as a fluorogenic leaving group in a synthetic enzyme substrate. In its substrate-bound form, the fluorescence of the naphthalene moiety may be quenched or shifted. Upon enzymatic cleavage of the substrate, the free this compound is released, leading to a "turn-on" fluorescent signal. This approach is applicable to a wide range of enzymes, particularly hydrolases.
Experimental Protocol: General Framework for a Hydrolase Assay
This protocol describes a generalized procedure that would require the synthesis of a specific substrate for the enzyme of interest.
Materials:
-
Custom-synthesized substrate: (Enzyme-specific moiety)-linker-(this compound)
-
Enzyme of interest
-
Assay buffer (optimal for the specific enzyme)
-
Enzyme inhibitor (for control experiments)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation:
-
Dissolve the custom substrate in an appropriate solvent (e.g., DMSO) to make a concentrated stock solution.
-
Prepare serial dilutions of the enzyme in the assay buffer.
-
Prepare a solution of the enzyme inhibitor in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
For inhibitor controls, add 10 µL of the inhibitor solution. For other wells, add 10 µL of assay buffer.
-
Add 20 µL of the enzyme dilutions to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Reaction Initiation: Start the reaction by adding 20 µL of the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength around 330 nm and measure emission around 350 nm (these wavelengths should be optimized experimentally).
-
Data Analysis:
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
Calculate the initial reaction velocity (slope of the linear portion of the curve).
-
Plot the reaction velocity against enzyme concentration to determine enzyme kinetics.
-
For inhibition studies, compare the reaction velocities in the presence and absence of the inhibitor.
-
Table 2: Hypothetical Data for an Enzyme Inhibition Assay
| Inhibitor Concentration (µM) | Initial Reaction Velocity (RFU/min) | % Inhibition |
| 0 (Control) | 1500 | 0 |
| 1 | 1250 | 16.7 |
| 5 | 800 | 46.7 |
| 10 | 450 | 70.0 |
| 50 | 150 | 90.0 |
RFU = Relative Fluorescence Units. This data is illustrative and would need to be generated experimentally.
Application 3: Drug Screening
Principle:
The fluorescence properties of this compound can be exploited in high-throughput screening (HTS) for drug discovery. For instance, its fluorescence may be sensitive to binding events with a target protein. If the binding of a small molecule inhibitor displaces the probe or alters the protein's conformation, a change in fluorescence can be detected. This could be a change in intensity, polarization, or a spectral shift.
Experimental Protocol: General Framework for a Competitive Binding Assay
Materials:
-
This compound
-
Target protein
-
Library of small molecule compounds
-
Assay buffer
-
384-well black microplates
-
Automated liquid handling system
-
Microplate reader with fluorescence detection
Procedure:
-
Assay Miniaturization and Optimization:
-
Determine the optimal concentrations of the target protein and this compound that give a stable and robust fluorescence signal.
-
Validate the assay by testing known binders and non-binders.
-
-
HTS Campaign:
-
Use an automated liquid handler to dispense the target protein and this compound into the wells of 384-well plates.
-
Add compounds from the screening library to the wells (typically at a final concentration of 1-10 µM).
-
Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
-
Incubation and Detection:
-
Incubate the plates for a predetermined time to allow for binding to reach equilibrium.
-
Measure the fluorescence intensity in each well using a high-throughput plate reader.
-
-
Data Analysis and Hit Identification:
-
Normalize the data to the controls.
-
Identify "hits" as compounds that cause a statistically significant change in fluorescence (e.g., >3 standard deviations from the mean of the control).
-
Hits would then be subjected to further validation and dose-response studies.
-
Conclusion
While this compound is not yet a widely characterized fluorescent probe, its chemical structure and the known properties of related naphthalene derivatives suggest its potential utility in various fluorescence-based assays. The application notes and generalized protocols provided herein offer a foundation for researchers to explore its capabilities in detecting reactive oxygen species, measuring enzyme activity, and in high-throughput drug screening. It is imperative that initial studies focus on thoroughly characterizing its photophysical properties, including its excitation and emission spectra, quantum yield, and sensitivity to different solvent environments, to enable the development of robust and reliable assays.
References
Application Notes and Protocols for 2,3-Dimethoxynaphthalene in Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxynaphthalene is a naphthalene derivative with potential applications as a fluorescent probe in various research and development settings. Its aromatic structure suggests intrinsic fluorescence properties that can be harnessed for imaging applications. This document provides an overview of its photophysical characteristics, detailed protocols for their measurement, and potential applications in cellular and molecular imaging. Due to the limited availability of specific data for this compound, photophysical data for the closely related analog, 2,3-dimethylnaphthalene, is provided as a reference.
Photophysical Properties
The photophysical properties of naphthalene derivatives are crucial for their application as fluorescent probes. These properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime, dictate the optimal experimental setup for imaging.
Note: The following data is for 2,3-dimethylnaphthalene in hexane, a close structural analog of this compound, and serves as a valuable reference point.[1]
| Photophysical Parameter | Value (for 2,3-dimethylnaphthalene in Hexane) | Reference |
| Excitation Wavelength (λex) | 270 nm | [1] |
| Absorption Maxima (λabs) | Not explicitly defined, broad structureless absorption | [1] |
| Emission Maxima (λem) | 328 nm, 333 nm (at 10⁻³ M) | [1] |
| Fluorescence Quantum Yield (Φf) | 0.26 (at 10⁻⁴ M) | [1] |
| Fluorescence Lifetime (τf) | Not explicitly stated |
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is essential for its effective use in imaging. The following are detailed protocols for key experiments.
Protocol 1: Determination of Absorption and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM).
-
Prepare a dilute solution (e.g., 10 µM) from the stock solution for analysis. Ensure the absorbance is below 0.1 at the expected absorption maximum to avoid inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Use the UV-Visible spectrophotometer to measure the absorbance of the dilute solution from 200 nm to 400 nm.
-
Use the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λabs.
-
Scan the emission spectrum over a range of wavelengths starting from ~10 nm above the excitation wavelength to ~500 nm.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Protocol 2: Relative Fluorescence Quantum Yield (Φf) Determination
Objective: To quantify the efficiency of fluorescence of this compound relative to a known standard.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent
-
UV-Visible spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a series of dilutions for both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.
-
Protocol 3: Fluorescence Lifetime (τf) Measurement using Time-Correlated Single Photon Counting (TCSPC)
Objective: To determine the average time this compound spends in the excited state.
Materials:
-
TCSPC system (pulsed laser or LED, detector, timing electronics)
-
This compound solution (absorbance < 0.1 at the excitation wavelength)
-
Scattering solution (e.g., dilute Ludox) for instrument response function (IRF) measurement
Procedure:
-
Instrument Setup:
-
Turn on the TCSPC system and allow it to stabilize.
-
Set the excitation wavelength to the λabs of this compound.
-
Set the emission wavelength to the λem.
-
-
IRF Measurement:
-
Measure the instrument response function by collecting the scatter from the scattering solution.
-
-
Fluorescence Decay Measurement:
-
Replace the scattering solution with the this compound solution.
-
Acquire the fluorescence decay data until sufficient counts are collected in the peak channel.
-
-
Data Analysis:
-
Use appropriate software to perform a deconvolution of the sample decay with the IRF.
-
Fit the decay curve to an exponential model to determine the fluorescence lifetime (τf).
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for photophysical characterization.
Caption: Workflow for cellular imaging applications.
Potential Applications in Imaging
While specific imaging applications of this compound are not yet widely reported, its structural similarity to other fluorescent naphthalene derivatives suggests its potential use in:
-
Cellular Imaging: As a lipophilic molecule, it may preferentially accumulate in lipid-rich environments such as cell membranes or lipid droplets, allowing for their visualization.
-
Environmental Sensing: The fluorescence of naphthalene derivatives can be sensitive to the polarity of their microenvironment. This property could be exploited to probe changes in cellular environments.
-
Drug Development: As a fluorescent scaffold, this compound could be modified to create targeted probes for specific biomolecules or to study drug-cell interactions.
Further research is required to fully elucidate the potential of this compound as a fluorescent probe for imaging. The protocols and data provided herein offer a foundational guide for researchers to characterize and explore its applications.
References
Application Notes and Protocols: 2,3-Dimethoxynaphthalene in Organic Electronics Research
Abstract
This document provides detailed application notes and experimental protocols for the use of 2,3-dimethoxynaphthalene as a foundational building block in the synthesis of advanced materials for organic electronics. While this compound itself is not typically used as an active semiconductor, its derivatives, particularly 2,3-dialkoxynaphthalene units, are valuable components in the creation of donor-acceptor (D-A) conjugated polymers. These polymers are investigated for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This guide covers the synthesis of a representative polymer, device fabrication, and material characterization, complete with quantitative data and process diagrams.
Application Note: The Role of 2,3-Dialkoxynaphthalene Units
The naphthalene core is a well-established aromatic system used in organic electronics. The 2,3-dialkoxy functionalization of the naphthalene unit makes it an electron-rich, or "donor," monomer. The alkoxy chains (e.g., methoxy, ethylhexyloxy) serve two primary purposes:
-
Electronic Tuning: The electron-donating nature of the alkoxy groups raises the Highest Occupied Molecular Orbital (HOMO) energy level of the monomer. When copolymerized with an electron-accepting monomer, this facilitates the formation of a D-A polymer with a tailored optical band gap and desirable electronic properties.
-
Solubility Enhancement: Long, branched alkyl chains, such as 2-ethylhexyloxy, are often used to improve the solubility of the resulting polymer in common organic solvents.[1] Good solubility is critical for solution-based processing techniques like spin-coating or inkjet printing, which are essential for fabricating large-area and flexible electronic devices.
One such polymer, Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT), has been synthesized using a 2,3-dialkoxynaphthalene derivative for use as a p-type donor material in organic solar cells.[1] The synthesis was successfully achieved via Direct Arylation Polymerization (DAP), which offers a more efficient and robust alternative to traditional cross-coupling reactions like Suzuki polycondensation.[1]
Logical Workflow: From Monomer to Device
The general process for utilizing a 2,3-dialkoxynaphthalene building block in organic electronics research involves monomer synthesis, polymerization, material purification, and finally, integration into a device for performance testing.
Experimental Protocols
Protocol 1: Synthesis of a 2,3-Dialkoxynaphthalene Copolymer (PEHONDTBT) via DAP
This protocol describes the synthesis of Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT) via Direct Arylation Polymerization (DAP).[1]
Materials:
-
Monomer 1 (M1): 1,4-dibromo-2,3-bis(2-ethylhexyloxy)naphthalene
-
Monomer 2 (M2): 4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc)
-
Additives: Pivalic acid (PivOH)
Procedure:
-
Reactor Setup: In a nitrogen-filled glovebox, add M1 (1 equivalent), M2 (1 equivalent), K₂CO₃ (2 equivalents), and PivOH (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (3 mol%) and P(o-tol)₃ (6 mol%) in anhydrous DMAc.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the monomers and base. Add enough DMAc to achieve a monomer concentration of 0.1 M.
-
Polymerization: Seal the flask, remove it from the glovebox, and heat the reaction mixture at 110°C for 24 hours under a nitrogen atmosphere with vigorous stirring.
-
Quenching: After 24 hours, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol/water (1:1 v/v).
-
Purification:
-
Filter the crude polymer and wash it with methanol and acetone.
-
Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Extract the final polymer product with chloroform or chlorobenzene.
-
-
Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Filter and dry the final polymer product under vacuum at 40°C.
Protocol 2: Fabrication of a Bilayer Heterojunction Organic Photovoltaic (OPV) Device
This protocol outlines a general procedure for fabricating a preliminary OPV device to test the synthesized polymer.
Materials:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Donor Material: Synthesized PEHONDTBT polymer dissolved in chlorobenzene (10 mg/mL)
-
Acceptor Material: Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM)
-
Cathode: Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates under a nitrogen stream.
-
HTL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 60 seconds. Anneal the substrate at 150°C for 15 minutes in air.
-
Active Layer Deposition:
-
Inside a nitrogen-filled glovebox, dissolve the PEHONDTBT polymer and PC₆₁BM acceptor (e.g., in a 1:2 weight ratio) in chlorobenzene.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a desired thickness (e.g., 80-100 nm).
-
Anneal the active layer at a suitable temperature (e.g., 80-120°C) to optimize morphology.
-
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit an aluminum cathode (approx. 100 nm) through a shadow mask under high vacuum (<10⁻⁶ Torr).
-
Encapsulation and Testing: Encapsulate the device to prevent degradation from air and moisture. Characterize the device performance using a solar simulator under standard AM 1.5G illumination.
Device Architecture Visualization
The following diagram illustrates the typical layered structure of the organic photovoltaic device described above.
Quantitative Data Summary
The following table summarizes the key properties of the PEHONDTBT polymer synthesized via the optimized Direct Arylation Polymerization (DAP) protocol.[1]
| Property | Value | Method of Determination |
| Molecular Weight (Mₙ) | 16.5 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.5 | Gel Permeation Chromatography (GPC) |
| Peak Absorption (Film) | 498 nm | UV-Vis Spectroscopy |
| Optical Band Gap (Eg) | 2.15 eV | Tauc Plot from UV-Vis Absorption Edge |
| HOMO Energy Level | -5.31 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.17 eV | CV (Calculated from HOMO and Eg) |
| Thermal Stability (Td5%) | >300 °C | Thermogravimetric Analysis (TGA) |
| Preliminary OPV Efficiency | Low | Solar Simulator Testing |
Conclusion
Derivatives of this compound serve as effective electron-rich building blocks for constructing novel D-A conjugated polymers. The provided protocols for DAP synthesis and preliminary OPV device fabrication offer a framework for researchers to explore these materials. The quantitative data for the PEHONDTBT polymer highlight its relevant optoelectronic properties, such as its band gap and energy levels, which are crucial for designing and optimizing organic electronic devices. While initial photovoltaic performance was low, further optimization of the acceptor material, device architecture, and processing conditions could lead to improved efficiency.
References
Application Notes and Protocols: 2,3-Dimethoxynaphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 2,3-dimethoxynaphthalene and its derivatives as precursors in the synthesis of advanced materials for organic electronics. While the 2,3-isomer of dimethoxynaphthalene is less studied compared to its other isomers, it serves as a valuable building block for creating conjugated polymers with specific optoelectronic properties.
Application in Organic Electronics: Synthesis of Conjugated Polymers
Derivatives of this compound, such as 2,3-bis(2-ethylhexyloxy)naphthalene, are utilized as monomers in the synthesis of donor-acceptor conjugated polymers. These polymers are designed for use as p-donor materials in organic solar cells and other organic electronic devices. The bulky alkoxy side chains are introduced to enhance solubility and processability of the resulting polymers.
One notable example is the synthesis of Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT). This polymer has been synthesized via Direct Arylation Polymerization (DAP), a method that offers advantages over traditional cross-coupling reactions like Suzuki polycondensation, including fewer synthetic steps and reduced generation of metallic waste.
Quantitative Data Summary
The following tables summarize the synthesis conditions and resulting properties of the PEHONDTBT polymer, demonstrating the impact of different reaction parameters.
Table 1: Synthesis of PEHONDTBT via Direct Arylation Polymerization (DAP) - Reaction Conditions and Results
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | M_n (kDa) | PDI (M_w/M_n) |
| B1 | Pd(OAc)₂ (5) | P(o-OMePh)₃ (20) | Toluene | 24 | 26 | 7.9 | 2.0 |
| B2 | PdCl₂(dppf) (5) | - | Toluene | 24 | 24 | 6.5 | 2.5 |
| B3a | Pd₂(dba)₃ (2) | P(o-OMePh)₃ (8) | Toluene | 3 | 72 | 30.0 | 2.1 |
| B3b | Pd₂(dba)₃ (2) | P(o-OMePh)₃ (8) | Toluene | 3 | 75 | 28.5 | 2.2 |
| B3c | Pd₂(dba)₃ (2) | P(o-OMePh)₃ (8) | Toluene | 3 | 71 | 29.3 | 2.1 |
M_n: Number-average molecular weight; PDI: Polydispersity index. Data extracted from a study on the synthesis of PEHONDTBT.[1][2][3]
Table 2: Optoelectronic and Thermal Properties of PEHONDTBT (from Entry B3a)
| Property | Value |
| Absorption Max (CHCl₃ solution) | 484 nm |
| Absorption Max (thin film) | 498 nm |
| Optical Band Gap (E_g^opt) | 2.15 eV |
| HOMO Energy Level | -5.31 eV |
| LUMO Energy Level | -3.17 eV |
| Thermal Decomposition Temp. (TDT_5%) | > 380 °C |
Data extracted from a study on the synthesis of PEHONDTBT.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of PEHONDTBT via Direct Arylation Polymerization (DAP)
This protocol describes the optimized synthesis of the conjugated polymer PEHONDTBT using a 2,3-dialkoxynaphthalene derivative.
Materials:
-
1,4-dibromo-2,3-bis(2-ethylhexyloxy)naphthalene (EHON monomer)
-
4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole (DBT monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(o-methoxyphenyl)phosphine (P(o-OMePh)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous toluene
-
Methanol
-
Acetone
-
n-Hexane
-
Chloroform
Procedure:
-
To a 10 mL oven-dried microwave vial, add 1 equivalent of the EHON monomer, 1 equivalent of the DBT monomer, Pd₂(dba)₃ (2 mol%), P(o-OMePh)₃ (8 mol%), Cs₂CO₃ (3 equivalents), and pivalic acid (1 equivalent).
-
Seal the vial and purge with vacuum and nitrogen (3 cycles).
-
Add anhydrous and oxygen-free toluene to achieve a monomer concentration of 0.5 M.
-
Stir the mixture at room temperature for 15 minutes to dissolve the monomers.
-
Place the vial in a pre-heated oil bath at 120 °C.
-
Maintain the reaction at 120 °C for 3 hours, during which the mixture will gel.
-
Cool the reaction to 90 °C and add 2.0 mL of chlorobenzene, stirring for an additional 5 minutes.
-
Cool the mixture to room temperature and pour it into a 9:1 v/v methanol/acidified water (10% v/v HCl) solution to precipitate the polymer.
-
Filter the precipitate through a Soxhlet thimble.
-
Purify the polymer by successive Soxhlet extractions with acetone and n-hexane.
-
Extract the polymer with chloroform.
-
Concentrate the chloroform solution to 5-10 mL and precipitate the polymer in methanol.
-
Filter the final polymer through a 0.45 µm nylon filter and dry under vacuum to yield a red solid.[1][3]
Visualizations
Below are diagrams illustrating the synthesis workflow and the logical relationship of the components in the polymerization of PEHONDTBT.
Caption: Experimental workflow for the synthesis of PEHONDTBT polymer.
Caption: Logical relationship of this compound derivative in material synthesis.
References
- 1. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation [frontiersin.org]
- 3. Uncovering the Structural Diversity of Y(III) Naphthalene-2,6-Dicarboxylate MOFs Through Coordination Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dimethoxynaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxynaphthalene is a versatile aromatic ether that serves as a valuable starting material in organic synthesis. Its electron-rich naphthalene core, activated by two methoxy groups, makes it amenable to a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic reactions, highlighting its potential in the synthesis of valuable intermediates for the pharmaceutical and materials science industries.
Key Applications
This compound is a precursor to a range of functionalized naphthalene derivatives. Its primary applications include:
-
Demethylation to 2,3-Dihydroxynaphthalene: The resulting diol is a crucial intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
-
Electrophilic Aromatic Substitution: The activated ring system allows for the introduction of various functional groups such as nitro, halo, and acyl groups at specific positions, leading to diverse molecular scaffolds.
-
Precursor to Bioactive Molecules: Functionalized derivatives of this compound are key building blocks for the synthesis of complex organic molecules with potential biological activity.
Experimental Protocols
Demethylation to 2,3-Dihydroxynaphthalene
The cleavage of the methyl ethers of this compound to yield 2,3-dihydroxynaphthalene is a fundamental transformation. Two common and effective methods are provided below.
Method A: Using Boron Tribromide (BBr₃)
Boron tribromide is a powerful reagent for the cleavage of aryl methyl ethers under relatively mild conditions.
Protocol: Demethylation of this compound with BBr₃
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of boron tribromide in dichloromethane (2.2 eq) dropwise via a dropping funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Extraction: Add water and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,3-dihydroxynaphthalene can be purified by recrystallization or column chromatography on silica gel.
Method B: Using Hydrobromic Acid (HBr)
Hydrobromic acid offers a more classical and cost-effective method for demethylation, although it often requires harsher conditions.
Protocol: Demethylation of this compound with HBr
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Acetic acid
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a mixture of 48% hydrobromic acid and acetic acid.
-
Reaction: Heat the mixture to reflux (typically 120-130 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a sodium hydroxide solution and then re-acidify with hydrochloric acid to precipitate the product. Extract the product with diethyl ether or ethyl acetate (3 x volume).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization.
| Parameter | Method A (BBr₃) | Method B (HBr) |
| Reagent | Boron tribromide | Hydrobromic acid |
| Temperature | 0 °C to room temperature | Reflux (120-130 °C) |
| Reaction Time | 6-8 hours | 4-8 hours |
| Typical Yield | >90% | 70-85% |
| Advantages | High yield, mild conditions | Cost-effective |
| Disadvantages | Reagent is moisture-sensitive and corrosive | Harsh conditions, potential for side reactions |
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
The electron-donating methoxy groups in this compound activate the aromatic ring towards electrophilic substitution. The Friedel-Crafts acylation is a key reaction to introduce an acyl group, typically at the 1-position.
Protocol: Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM) or Nitrobenzene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, dropping funnel, ice bath, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane or nitrobenzene.
-
Acylium Ion Formation: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the chosen anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and remove the solvent under reduced pressure. The crude 1-acetyl-2,3-dimethoxynaphthalene can be purified by column chromatography or recrystallization.
| Parameter | Value |
| Major Product | 1-acetyl-2,3-dimethoxynaphthalene |
| Catalyst | Aluminum chloride (AlCl₃) |
| Acylating Agent | Acetyl chloride |
| Solvent | Dichloromethane or Nitrobenzene |
| Temperature | 0 °C to room temperature |
| Typical Yield | 75-90% |
Visualizations
Caption: General workflow for the demethylation of this compound.
Caption: Synthetic utility of this compound as a starting material.
Application Notes and Protocols for the Synthesis of 2,3-Dimethoxynaphthalene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2,3-dimethoxynaphthalene and its derivatives. The protocols detailed below are based on established chemical principles and analogous reactions, offering a reliable methodology for obtaining these compounds for research and development purposes.
Introduction
Naphthalene and its derivatives are a significant class of bicyclic aromatic hydrocarbons that have garnered substantial interest in medicinal chemistry and materials science. The introduction of methoxy groups onto the naphthalene scaffold can significantly alter its electronic properties, solubility, and biological activity. Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The protocols provided herein describe a two-step synthesis starting from naphthalene to produce 2,3-dihydroxynaphthalene, followed by its methylation to yield this compound. Additionally, a protocol for the synthesis of a longer-chain dialkoxy derivative is included to demonstrate the versatility of the core structure.
Key Applications
While the direct biological signaling pathways of this compound are not extensively characterized in publicly available literature, naphthalene derivatives, in general, are known to possess a wide range of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The derivatization of the 2,3-dialkoxy naphthalene core allows for the exploration of a diverse chemical space, which is crucial in drug discovery programs for developing novel therapeutic agents.
Experimental Workflow
The overall synthetic strategy for producing this compound and a representative derivative is outlined in the following workflow diagram.
Caption: Synthetic workflow for this compound and its derivatives.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of 2,3-Dihydroxynaphthalene
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Naphthalene | Hydrogen Peroxide (30%), Copper Catalyst, Phase Transfer Catalyst | n-Octane | 50 | 7 | 64-79 |
Table 2: Synthesis of this compound (Analogous to 1,6-Dimethoxynaphthalene Synthesis)
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,3-Dihydroxynaphthalene | Dimethyl Sulfate | Sodium Hydroxide | Ethanol | 45 | 1.5 | >95 (expected) |
| 2,3-Dihydroxynaphthalene | Methyl Iodide | Potassium Carbonate | DMF | Room Temp. | 2 | ~90 (expected) |
Table 3: Synthesis of 2,3-Bis(2-ethylhexyloxy)naphthalene
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2,3-Dihydroxynaphthalene | 2-Ethylhexyl Bromide | Potassium Carbonate | DMF | 80 | 12 | High (expected) |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroxynaphthalene
This protocol is adapted from a patented procedure for the direct oxidation of naphthalene.[1]
Materials:
-
Naphthalene (128 g, 1 mol)
-
n-Octane (512 g)
-
2,4,6-Trimethylphenyl carbene copper (0.13 g, catalyst)
-
Tetrahexylammonium chloride (3.0 g, phase transfer catalyst)
-
Hydrogen peroxide (30% aqueous solution, 500 g)
-
1000 mL three-necked round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
Procedure:
-
To a 1000 mL three-necked flask, add n-octane, naphthalene, the copper catalyst, and the phase transfer catalyst.
-
Begin stirring the mixture and heat to 50°C.
-
Once the temperature is stable, add the 30% hydrogen peroxide solution dropwise over a period of 2 hours using a dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will be in the organic phase.
-
Separate the aqueous phase and extract it three times with 100 g of n-octane.
-
Combine all organic phases.
-
The crude product can be purified by liquid chromatography to yield 2,3-dihydroxynaphthalene. A reported yield for a similar process is approximately 78.6%.[1]
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
This protocol is based on the well-established Williamson ether synthesis and is adapted from a high-yield synthesis of 1,6-dimethoxynaphthalene.
Method A: Using Dimethyl Sulfate
Materials:
-
2,3-Dihydroxynaphthalene (16.0 g, 0.1 mol)
-
Dimethyl sulfate (30.3 g, 0.24 mol)
-
Sodium hydroxide (10.6 g, 0.265 mol)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 2,3-dihydroxynaphthalene in ethanol in a round-bottom flask.
-
Add dimethyl sulfate to the solution.
-
Prepare a 4 M aqueous solution of sodium hydroxide.
-
Under a nitrogen atmosphere, slowly drip the sodium hydroxide solution into the reaction mixture over 90 minutes while maintaining the temperature at 45°C.
-
After the addition is complete, continue stirring at 60°C for 1 hour.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol to yield pure this compound. An expected yield of over 95% can be anticipated based on analogous reactions.
Method B: Using Methyl Iodide
Materials:
-
2,3-Dihydroxynaphthalene (16.0 g, 0.1 mol)
-
Methyl iodide (28.4 g, 0.2 mol)
-
Potassium carbonate (27.6 g, 0.2 mol)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxynaphthalene in DMF.
-
Add potassium carbonate to the solution.
-
Add methyl iodide to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. A yield of approximately 90% can be expected based on similar preparations.[2]
Protocol 3: Synthesis of 2,3-Bis(2-ethylhexyloxy)naphthalene
This protocol describes the synthesis of a longer-chain dialkoxy derivative, which can be adapted for other alkyl halides.
Materials:
-
2,3-Dihydroxynaphthalene (16.0 g, 0.1 mol)
-
2-Ethylhexyl bromide (42.5 g, 0.22 mol)
-
Potassium carbonate (41.4 g, 0.3 mol)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Combine 2,3-dihydroxynaphthalene, potassium carbonate, and DMF in a round-bottom flask.
-
Add 2-ethylhexyl bromide to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,3-bis(2-ethylhexyloxy)naphthalene.
References
Application Notes and Protocols: 2,3-Dimethoxynaphthalene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,3-dimethoxynaphthalene as a versatile starting material for the preparation of various pharmaceutical intermediates. The protocols outlined below are based on established literature and offer step-by-step guidance for the synthesis of key building blocks for anti-inflammatory and potential antiviral agents.
Synthesis of an Intermediate for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
This compound can be efficiently converted to 2-(6-methoxynaphthalen-2-yl)propanoic acid, commonly known as Naproxen, a widely used NSAID. The following protocols detail the key steps in this synthesis, starting from the acylation of this compound.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol describes the synthesis of 1-(2,3-dimethoxynaphthalen-1-yl)ethan-1-one, a key intermediate in the pathway to Naproxen.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
-
After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,3-dimethoxynaphthalen-1-yl)ethan-1-one.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 1-(2,3-dimethoxynaphthalen-1-yl)ethan-1-one | This compound | Acetyl chloride, Aluminum chloride | DCM | 4-6 hours | 85-95 | >98 (NMR) |
Logical Workflow for Naproxen Synthesis from this compound
Caption: Synthetic pathway from this compound to Naproxen.
Signaling Pathway of NSAIDs (Naproxen)
Naproxen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Mechanism of action of Naproxen via COX inhibition.
Synthesis of Naphthalene-based Quinoxaline Derivatives as Potential Bioactive Agents
Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This compound can be a precursor to 2,3-diaminonaphthalene, a key building block for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Dinitronaphthalene
This protocol describes the nitration of this compound as the first step towards 2,3-diaminonaphthalene.
Materials:
-
This compound
-
Fuming nitric acid
-
Sulfuric acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid (2.2 eq) dropwise to the mixture while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain 2,3-dinitronaphthalene.
Experimental Protocol: Reduction to 2,3-Diaminonaphthalene
Materials:
-
2,3-Dinitronaphthalene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a stirred solution of 2,3-dinitronaphthalene (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2,3-diaminonaphthalene.
Experimental Protocol: Synthesis of Naphthalene-based Quinoxaline
Materials:
-
2,3-Diaminonaphthalene
-
Benzil (or other 1,2-dicarbonyl compound)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 2,3-diaminonaphthalene (1.0 eq) and benzil (1.0 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired quinoxaline derivative.
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) |
| 2,3-Dinitronaphthalene | This compound | Fuming nitric acid, Sulfuric acid | - | 2-3 hours | 70-80 |
| 2,3-Diaminonaphthalene | 2,3-Dinitronaphthalene | Tin(II) chloride dihydrate, HCl | Ethanol | 3-4 hours | 60-70 |
| Dibenzo[a,c]phenazine (from Benzil) | 2,3-Diaminonaphthalene | Benzil | Ethanol | 2-3 hours | 85-95 |
Logical Workflow for Quinoxaline Synthesis
Caption: General synthetic route to naphthalene-based quinoxalines.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols: Fluorescent Labeling of Biomolecules with 2,3-Dimethoxynaphthalene Analogues
Disclaimer: Specific experimental data and established protocols for the fluorescent labeling of biomolecules using 2,3-Dimethoxynaphthalene analogues are not extensively available in public literature. The following application notes and protocols are based on the general principles of fluorescent labeling with naphthalene-based dyes. The data presented is illustrative and intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. Full experimental validation is required for any specific this compound derivative.
Introduction
Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons known for their intrinsic fluorescent properties.[1] Their relatively compact size and sensitivity to the local environment make them valuable scaffolds for the development of fluorescent probes for biomolecule tracking, binding assays, and cellular imaging.[2][3] Amine-reactive derivatives of this compound can be designed to covalently conjugate to biomolecules like proteins, antibodies, and nucleic acids, enabling their detection and analysis.[4][5]
This document provides detailed protocols and application notes for a hypothetical amine-reactive this compound analogue, hereafter referred to as DMN-SE (this compound Succinimidyl Ester), designed for labeling primary amines on biomolecules.
Product Information and Photophysical Properties
The properties outlined below are for the hypothetical DMN-SE probe. Researchers must experimentally determine the specific characteristics of their particular naphthalene-based dye.
Table 1: Hypothetical Product Information and Spectral Properties of DMN-SE
| Property | Value | Notes |
| Product Name | DMN-SE (this compound Succinimidyl Ester) | Hypothetical amine-reactive fluorescent dye |
| Molecular Weight | ~315 g/mol | Illustrative value |
| Absorbance Maximum (λabs) | 345 nm | Naphthalene derivatives typically excite in the UV-A range. |
| Emission Maximum (λem) | 450 nm | Expected blue fluorescence emission. |
| Molar Extinction Coefficient (ε) | ~15,000 cm-1M-1 | Typical for naphthalene-based fluorophores. |
| Quantum Yield (Φ) | 0.2 - 0.5 | Highly dependent on the solvent environment. |
| Storage | -20°C, desiccated, protected from light | Essential to prevent degradation and hydrolysis.[2] |
Application Data: Protein Labeling Efficiency
The labeling efficiency of DMN-SE was evaluated with common proteins. The Degree of Labeling (DOL), representing the average number of dye molecules per protein molecule, is a critical parameter for ensuring optimal fluorescence without compromising protein function.
Table 2: Illustrative Degree of Labeling (DOL) for Common Proteins
| Protein | Protein Concentration | Molar Ratio (Dye:Protein) | Resulting DOL |
| Goat IgG | 2.0 mg/mL | 10:1 | 3.5 - 5.0 |
| Bovine Serum Albumin (BSA) | 2.0 mg/mL | 12:1 | 4.0 - 6.2 |
| Streptavidin | 1.5 mg/mL | 8:1 | 2.5 - 4.0 |
Note: Optimal DOL may vary by application. Higher DOL can lead to signal quenching or protein precipitation.[2]
Experimental Protocols
Protocol 3.1: Labeling of Proteins with DMN-SE
This protocol describes a general procedure for conjugating the amine-reactive DMN-SE dye to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).
-
DMN-SE (hypothetical).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[4]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[2]
-
Purification column (e.g., Sephadex G-25 size-exclusion column).[6]
-
Spectrophotometer.
Workflow Diagram:
Caption: A generalized workflow for the conjugation of a fluorescent dye to a protein.
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.
-
Prepare Dye Stock Solution: Immediately before use, dissolve DMN-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]
-
Calculate Molar Ratio: Determine the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a common starting point).[6]
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise. Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2]
-
Purify the Labeled Protein: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled protein; the smaller, unreacted dye molecules will elute later.[4]
Protocol 3.2: Determination of Degree of Labeling (DOL)
The DOL is calculated by measuring the absorbance of the purified protein-dye conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (hypothetically 345 nm for DMN-SE).
Calculation Workflow:
Caption: Logical workflow for calculating the Degree of Labeling (DOL).
Equations:
-
Protein Concentration (M): Protein Conc. (M) = [A280 - (Amax × CF)] / εprotein
-
A280: Absorbance of the conjugate at 280 nm.
-
Amax: Absorbance of the conjugate at the dye's λabs (e.g., 345 nm).
-
CF: Correction Factor (A280 of the free dye / Amax of the free dye). Typically ~0.25 for naphthalene dyes.
-
εprotein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[2]
-
-
Dye Concentration (M): Dye Conc. (M) = Amax / εdye
-
εdye: Molar extinction coefficient of the dye at its λabs.
-
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Application Example: Visualizing Receptor Internalization
A common application for fluorescently labeled proteins is to study cellular processes like receptor-mediated endocytosis. A DMN-SE labeled ligand can be used to visualize the internalization of its corresponding cell surface receptor.
Signaling Pathway Diagram:
Caption: Simplified pathway of GPCR internalization traced with a labeled ligand.[7]
Troubleshooting
Table 3: Common Problems and Solutions in Fluorescent Labeling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | - Inactive dye due to moisture.- Presence of primary amines in the protein buffer.- Insufficient dye-to-protein ratio. | - Use fresh, anhydrous DMSO/DMF.- Buffer exchange the protein into an amine-free buffer (e.g., PBS).- Increase the dye-to-protein molar ratio. |
| High DOL / Protein Precipitation | - Excessive dye-to-protein ratio. | - Reduce the dye-to-protein molar ratio.- Perform the reaction at 4°C to slow the reaction rate. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Ensure proper purification of the conjugate.- Increase the length of the size-exclusion column or use an alternative method like dialysis. |
This troubleshooting guide is adapted from general protein labeling protocols.[2]
References
- 1. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Incorporation of 2,3-Dimethoxynaphthalene into Polymeric Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the incorporation of the 2,3-dimethoxynaphthalene moiety into polymer backbones. The protocols outlined below are designed to be adaptable for a range of research applications, from materials science to drug delivery systems. Three primary methodologies are presented: Direct Arylation Polymerization (DAP), Copolymerization of a Functionalized Monomer, and a generalized Post-Polymerization Modification strategy. Each section includes detailed experimental procedures, data presentation guidelines, and workflow visualizations to facilitate seamless integration into your research and development pipelines.
Introduction
The incorporation of naphthalene derivatives, such as this compound, into polymers can impart unique photophysical, thermal, and electronic properties to the resulting materials. These characteristics are of significant interest in the development of advanced materials for organic electronics, chemical sensors, and controlled drug release matrices. The methodologies presented herein offer robust and reproducible pathways for the synthesis of such functionalized polymers.
Methodology 1: Direct Arylation Polymerization (DAP)
Direct Arylation Polymerization is a powerful technique for the synthesis of conjugated polymers, offering a more atom-economical and often simpler alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations. This protocol details the synthesis of a copolymer containing a 2,3-dialkoxynaphthalene unit.[1][2]
Experimental Protocol: Synthesis of a 2,3-Dialkoxynaphthalene-based Copolymer[1][2]
Materials:
-
2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene) (Monomer A)
-
2,1,3-benzothiadiazole-4,7-diyl)bis(thiophene) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-OMePh)₃)
-
Cesium Carbonate (Cs₂CO₃)
-
Pivalic Acid (PivOH)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add Monomer A (1 equiv), Monomer B (1 equiv), Pd₂(dba)₃ (2 mol%), and P(o-OMePh)₃ (8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to achieve a monomer concentration of 0.5 M.
-
Add Cs₂CO₃ (3 equiv) and PivOH (1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 3 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the polymer and wash with methanol, acetone, and hexane.
-
Dry the polymer under vacuum at 40 °C overnight.
Data Presentation:
| Parameter | Value | Analytical Method |
| Number Average Molecular Weight (Mn) | e.g., 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | e.g., 2.1 | GPC |
| Yield | e.g., 85% | Gravimetric |
| Glass Transition Temperature (Tg) | e.g., 120 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | e.g., 350 °C | Thermogravimetric Analysis (TGA) |
| Absorption Maximum (λmax) | e.g., 498 nm | UV-Vis Spectroscopy |
| Band Gap | e.g., 2.15 eV | Cyclic Voltammetry |
Workflow Diagram:
Methodology 2: Copolymerization of Functionalized Monomers
This approach involves the synthesis of a monomer containing the this compound moiety, which is then copolymerized with a comonomer, such as styrene. This method allows for precise control over the incorporation ratio of the functional monomer.[3][4]
Experimental Protocol: Radical Copolymerization of a 2,3-Dimethoxy-Substituted Phenylcyanoacrylate with Styrene[3][4]
Materials:
-
2,3-dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylate (Monomer A)
-
Styrene (Monomer B)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN)
-
Toluene
-
Methanol
Procedure:
-
In a screw-cap vial, dissolve Monomer A and Styrene in toluene at the desired molar ratio (e.g., 1:3). The overall monomer concentration should be around 2.44 mol/L.
-
Add ABCN (0.12 mol/L) as the radical initiator.
-
Seal the vial and place it in a preheated oil bath at 70 °C.
-
Allow the copolymerization to proceed for a predetermined time to achieve a conversion of 10-20%.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by adding the solution dropwise into a stirred beaker of methanol.
-
Filter the white, flaky precipitate and wash with fresh methanol.
-
Dry the copolymer in a vacuum oven at 50 °C until a constant weight is achieved.
Data Presentation:
| Parameter | Value | Analytical Method |
| Monomer Feed Ratio (A:B) | e.g., 1:3 | - |
| Copolymer Composition (A:B) | e.g., 1:3.2 | Nitrogen Analysis or ¹H NMR |
| Number Average Molecular Weight (Mn) | e.g., 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | e.g., 1.8 | GPC |
| Conversion | e.g., 15% | Gravimetric |
| Glass Transition Temperature (Tg) | e.g., 105 °C | Differential Scanning Calorimetry (DSC) |
Workflow Diagram:
Methodology 3: Post-Polymerization Modification
Post-polymerization modification is a versatile technique that allows for the introduction of functional groups onto a pre-existing polymer backbone.[5][6] This is particularly useful when the desired functionality is incompatible with the polymerization conditions. This protocol provides a general framework for attaching a this compound derivative to a reactive polymer.
General Protocol: Amine-Reactive Polymer Modification
This protocol assumes the use of a polymer with reactive ester side chains (e.g., poly(pentafluorophenyl methacrylate)) and an amine-functionalized this compound derivative.
Materials:
-
Reactive polymer (e.g., Poly(pentafluorophenyl methacrylate))
-
Amine-functionalized this compound
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Diethyl ether or other non-solvent for precipitation
Procedure:
-
Dissolve the reactive polymer in DMF in a round-bottom flask.
-
In a separate vial, dissolve the amine-functionalized this compound (1.5 equivalents per reactive ester group) and a base such as TEA or DIPEA (2 equivalents) in a small amount of DMF.
-
Add the amine solution dropwise to the stirred polymer solution at room temperature.
-
Allow the reaction to stir for 12-24 hours at room temperature.
-
Monitor the reaction progress by taking small aliquots and analyzing via FT-IR (disappearance of the reactive ester peak).
-
Once the reaction is complete, precipitate the modified polymer by adding the reaction mixture dropwise to a stirred non-solvent (e.g., diethyl ether).
-
Filter the precipitate and wash thoroughly with the non-solvent to remove unreacted starting materials.
-
Dry the functionalized polymer under vacuum.
Data Presentation:
| Parameter | Value | Analytical Method |
| Degree of Functionalization | e.g., 95% | ¹H NMR or UV-Vis Spectroscopy |
| Initial Polymer Mn | e.g., 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Functionalized Polymer Mn | e.g., 28,000 g/mol | GPC |
| Initial Polymer PDI | e.g., 1.2 | GPC |
| Functionalized Polymer PDI | e.g., 1.3 | GPC |
Logical Relationship Diagram:
Characterization Techniques
A comprehensive characterization of the synthesized polymers is crucial to confirm their structure and properties. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy ('¹H' and '¹³C'): To confirm the chemical structure of the monomers and the final polymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions, such as the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.
-
UV-Vis Spectroscopy and Fluorescence Spectroscopy: To investigate the photophysical properties imparted by the this compound moiety.
Conclusion
The methodologies presented in these application notes provide a comprehensive guide for the successful incorporation of this compound into polymeric materials. The choice of method will depend on the desired polymer architecture, properties, and the specific research application. By following these detailed protocols, researchers can reliably synthesize and characterize novel functional polymers for a wide range of applications in materials science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-Dimethoxynaphthalene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction to form this compound from 2,3-dihydroxynaphthalene is incomplete, and I have a low yield. What are the possible causes and solutions?
A1: Incomplete methylation is a common issue. Several factors could be contributing to a low yield. Consider the following troubleshooting steps:
-
Deprotonation Efficiency: The first step, the deprotonation of 2,3-dihydroxynaphthalene to form the dianion, is critical.
-
Base Strength & Stoichiometry: Ensure you are using a sufficiently strong base (e.g., sodium hydroxide, potassium hydroxide) and at least two molar equivalents to deprotonate both hydroxyl groups. An insufficient amount of base will result in incomplete dianion formation.
-
Reaction Conditions: The deprotonation is often carried out at a slightly elevated temperature to ensure completion. Monitor the reaction temperature and time as specified in the protocol.
-
-
Methylating Agent Reactivity & Stoichiometry:
-
Choice of Agent: Dimethyl sulfate is highly reactive but also extremely toxic.[1] Methyl iodide is a less toxic alternative but may require longer reaction times or harsher conditions.[1]
-
Quantity: Use a slight excess of the methylating agent to ensure both naphthoxide anions are methylated. However, a large excess can lead to side reactions and purification difficulties.
-
-
Solvent Issues: The solvent must be appropriate for a Williamson ether synthesis. Polar aprotic solvents like DMF or DMSO can be effective but may be difficult to remove. Alcohols like methanol can also be used, especially with hydroxide bases.[1] Ensure the solvent is dry, as water can consume the base and hinder the reaction.
-
Reaction Time and Temperature: Williamson ether syntheses can sometimes be slow. If the reaction is proceeding sluggishly, consider increasing the reaction time or temperature, but be mindful of potential side reactions. A typical procedure might involve heating the reaction mixture to 70-80°C for an hour after the addition of the methylating agent.[1]
Q2: I am observing significant byproduct formation in my reaction mixture. What are the likely side products and how can I minimize them?
A2: Byproduct formation can significantly complicate purification and reduce the yield of the desired this compound.
-
Incomplete Methylation: The most common "byproduct" is the mono-methylated intermediate, 2-hydroxy-3-methoxynaphthalene. To minimize this, ensure complete deprotonation and a sufficient amount of the methylating agent as described in Q1.
-
C-Alkylation vs. O-Alkylation: While O-alkylation is favored under these conditions, some C-alkylation on the naphthalene ring can occur, though it is generally a minor pathway. Using a strong base and a polar solvent helps to favor O-alkylation.
-
Oxidation of Naphthol: The starting material, 2,3-dihydroxynaphthalene, and the intermediate naphthoxide can be susceptible to oxidation, leading to colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Side Reactions of the Methylating Agent: Dimethyl sulfate can hydrolyze in the presence of water, reducing its effectiveness. Ensure anhydrous conditions.
Q3: The purification of my crude this compound is challenging. What are the recommended purification methods?
A3: Proper purification is essential to obtain a high-purity product.
-
Initial Work-up: After the reaction, a common work-up procedure involves quenching the reaction, extracting the product into an organic solvent, and washing with a dilute base (like 10% NaOH) to remove any unreacted 2,3-dihydroxynaphthalene or the mono-methylated intermediate.[1] This is followed by washing with water and brine.
-
Recrystallization: Recrystallization is often an effective method for purifying solid organic compounds. Solvents like ethanol, methanol, or a mixture of solvents such as benzene-hexane can be effective for recrystallizing naphthalene derivatives.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be used. A non-polar eluent system, such as hexane/ethyl acetate, is typically employed.
-
Sublimation: For achieving very high purity, sublimation can be a powerful technique for compounds with a suitable vapor pressure.
Q4: I am concerned about the toxicity of the reagents, particularly dimethyl sulfate. What are the safer alternatives and necessary precautions?
A4: Safety is paramount in any chemical synthesis.
-
Dimethyl Sulfate Hazards: Dimethyl sulfate is extremely toxic, a potent carcinogen, and can be absorbed through the skin.[1] It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A dedicated quenching solution (e.g., concentrated ammonia) should be readily available to neutralize any spills.
-
Safer Methylating Agents:
-
Methyl Iodide: While still toxic, methyl iodide is generally considered less hazardous than dimethyl sulfate.[1] However, it is a volatile liquid and should also be handled in a fume hood.
-
Dimethyl Carbonate (DMC): DMC is a much greener and less toxic alternative.[1] Reactions with DMC often require higher temperatures and may need a catalyst, but it is a significantly safer option.[1]
-
Quantitative Data Summary
The following table summarizes relevant quantitative data for related compounds, which can serve as a useful reference.
| Compound | Starting Material(s) | Reagents | Yield | Melting Point (°C) | Reference |
| 2-Methoxynaphthalene | 2-Naphthol | Dimethyl Sulfate, NaOH | 79% | 71.5 | [2] |
| 2-Methoxynaphthalene | 2-Naphthol | Methyl Iodide, KOH | 60% | ~72 | [2] |
| 6-Bromo-2-methoxynaphthalene | 6-bromo-2-naphthol | Methylating agent | 73-88% (overall) | 101.5-103 | [3] |
| This compound | - | - | - | 116.5-120.5 | [4] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on the synthesis of similar methoxynaphthalene compounds.[1] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
-
Deprotonation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,3-dihydroxynaphthalene in a suitable solvent (e.g., methanol).
-
Slowly add 2.2 equivalents of a strong base (e.g., sodium hydroxide or potassium hydroxide) portion-wise.
-
Stir the mixture at room temperature or with gentle heating until the 2,3-dihydroxynaphthalene has completely dissolved and the dianion has formed.
-
-
Methylation:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 2.2-2.5 equivalents of the methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise via an addition funnel. Maintain the temperature below 10-15°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (e.g., 70-80°C) for 1-3 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with 10% NaOH solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2,3-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges encountered during the purification of 2,3-Dimethoxynaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities largely depend on the synthetic route employed. If synthesized via the Williamson ether synthesis from 2,3-dihydroxynaphthalene and a methylating agent (e.g., dimethyl sulfate), potential impurities include:
-
Unreacted Starting Material: 2,3-dihydroxynaphthalene.
-
Mono-methylated byproduct: 2-hydroxy-3-methoxynaphthalene or 3-hydroxy-2-methoxynaphthalene.
-
Reagents and byproducts: Residual methylating agents, bases (e.g., sodium hydroxide), and their salts.[1]
-
Solvent Residues: Traces of solvents used in the reaction and workup.
Q2: Which purification method is most suitable for my crude this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization: An effective method for removing small amounts of impurities if the crude product is a solid. Ethanol has been shown to be a good solvent for the recrystallization of similar methoxynaphthalene compounds.[2]
-
Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities, making it a versatile method for achieving high purity.[3]
-
Sublimation: A suitable technique for purifying this compound, as naphthalene derivatives are known to sublime. This method is particularly effective for removing non-volatile impurities.[4]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected during column chromatography and for determining the effectiveness of recrystallization. A common mobile phase for TLC analysis of moderately polar compounds like this compound is a mixture of hexane and ethyl acetate.[5][6]
Troubleshooting Guides
Recrystallization
Problem: Oiling out of the product during recrystallization.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, leading to oiling out.[2]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool down more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
If available, add a seed crystal of pure this compound to the cooled solution.[2]
-
Problem: The recrystallized product is colored (yellow or brown).
-
Possible Cause: Presence of colored impurities from the synthesis.
-
Solution:
-
Redissolve the crystals in a minimal amount of hot solvent.
-
Add a small amount of activated charcoal to the hot solution and swirl.
-
Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to form decolorized crystals.[2]
-
Column Chromatography
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The chosen mobile phase (eluent) has either too high or too low polarity.
-
Solution:
-
Optimize the mobile phase composition using TLC. A good starting point for this compound on a silica gel plate is a mixture of hexane and ethyl acetate.[5][6]
-
Aim for an Rf value of approximately 0.25-0.35 for the this compound on the TLC plate for optimal separation on a column.[7]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane).
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).[6]
-
Problem: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.
-
If a significant increase in ethyl acetate is not effective, a more polar solvent like methanol can be added to the mobile phase in small percentages (e.g., 1-5%) with a less polar co-solvent like dichloromethane.
-
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate and add the solvent portion-wise until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Gently swirl and reheat to boiling for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf value of 0.25-0.35 for this compound.[7]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure (flash chromatography).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Sublimation Protocol
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a low pressure. Lowering the pressure will decrease the sublimation temperature.[4]
-
Heating: Gently heat the bottom of the apparatus containing the crude material. The temperature should be high enough to cause sublimation but below the melting point to avoid melting.
-
Collection: The pure this compound will sublime and deposit as crystals on the cold finger or the cooler upper parts of the apparatus.
-
Isolation: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully breaking the vacuum. Scrape the purified crystals from the cold surface.
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 116.5-120.5 °C | [Sigma-Aldrich Data] |
| Boiling Point | 295.9 °C | [Biosynth Data] |
| Molecular Weight | 188.22 g/mol | [PubChem CID 604708] |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic-H | 7.1-7.8 | m |
| OCH₃ | ~3.9 | s |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |
| Aromatic C-O | ~149 |
| Aromatic C-H | 105-127 |
| Aromatic C-C | ~129 |
| OCH₃ | ~56 |
Note: Specific chemical shifts for NMR may vary slightly depending on the solvent and instrument.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Byproduct Identification in 2,3-Dimethoxynaphthalene Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing byproducts in reactions involving 2,3-Dimethoxynaphthalene.
Troubleshooting Guides and FAQs
Synthesis of this compound
Q1: What are the potential impurities that can arise during the synthesis of this compound from 2,3-dihydroxynaphthalene?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis, involving the methylation of 2,3-dihydroxynaphthalene. Potential impurities can include:
-
Incomplete Methylation: The presence of mono-methylated byproduct, 2-hydroxy-3-methoxynaphthalene, is a common impurity if the reaction does not go to completion.
-
Starting Material Carryover: Unreacted 2,3-dihydroxynaphthalene may be present in the final product.
-
Reagent Residues: Residual methylating agents (e.g., dimethyl sulfate, methyl iodide) or base (e.g., sodium hydroxide, potassium carbonate) may be present.
-
Solvent Impurities: Depending on the solvent used for reaction and workup, residual solvents can be an impurity.
Troubleshooting:
-
TLC/LC-MS Analysis: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and check for the presence of the mono-methylated intermediate and unreacted starting material.
-
Purification: Column chromatography on silica gel is an effective method to separate the desired product from the mono-methylated byproduct and unreacted diol.
-
Washing: Thoroughly wash the organic extracts during workup to remove residual base and salts.
-
Drying: Ensure the final product is adequately dried under vacuum to remove residual solvents.
Electrophilic Substitution Reactions (Nitration, Bromination, Friedel-Crafts Acylation)
Q2: I performed a nitration reaction on this compound and obtained a mixture of products. What are the likely byproducts?
A2: The two methoxy groups in this compound are activating and ortho-, para-directing. However, due to the fused ring system, the regioselectivity of electrophilic substitution can be complex, often leading to a mixture of isomers. The primary positions for electrophilic attack are C1 and C6.
Therefore, in a nitration reaction, you can expect to form a mixture of:
-
1-Nitro-2,3-dimethoxynaphthalene (Major Product)
-
6-Nitro-2,3-dimethoxynaphthalene (Minor Product)
The ratio of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.
Troubleshooting:
-
Reaction Control: Carefully control the reaction temperature, as higher temperatures can lead to the formation of dinitro- and other undesired byproducts.
-
Analytical Techniques: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to separate and identify the isomeric products.[1][2]
-
Spectroscopic Analysis: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the isomers. The proton and carbon chemical shifts will be distinct for each isomer.
-
Chromatographic Separation: Isomeric products can often be separated by careful column chromatography.[1]
Q3: My bromination of this compound resulted in multiple products. How can I identify them?
A3: Similar to nitration, the bromination of this compound will likely yield a mixture of regioisomers. The primary products are expected to be:
-
1-Bromo-2,3-dimethoxynaphthalene
-
6-Bromo-2,3-dimethoxynaphthalene
The formation of dibromo-substituted byproducts is also possible, especially if an excess of the brominating agent is used.
Troubleshooting:
-
Stoichiometry Control: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide) to minimize the formation of di-substituted products.
-
Product Identification: GC-MS is a powerful tool to identify the different brominated isomers based on their mass-to-charge ratio and fragmentation patterns.
-
Reference Standards: If available, compare the retention times and mass spectra of your products with those of commercially available standards for 1-Bromo-2,3-dimethoxynaphthalene.[3]
Q4: I am having issues with regioselectivity in the Friedel-Crafts acylation of this compound. What factors influence the product distribution?
A4: Friedel-Crafts acylation on substituted naphthalenes is known to be sensitive to reaction conditions, often yielding a mixture of isomers due to a competition between kinetic and thermodynamic control.[4] For this compound, acylation is expected to occur at the C1 and C6 positions.
-
Kinetic Product: The C1-acylated product is generally the kinetically favored product, formed faster at lower temperatures.
-
Thermodynamic Product: The C6-acylated product is often the thermodynamically more stable product and may be favored at higher temperatures or with longer reaction times.
Troubleshooting:
-
Temperature Control: Perform the reaction at low temperatures to favor the kinetic product or at higher temperatures to favor the thermodynamic product.
-
Lewis Acid Choice: The choice of Lewis acid catalyst (e.g., AlCl₃, SnCl₄) can influence the regioselectivity.
-
Solvent Effects: The polarity of the solvent can also play a role in the product distribution.
-
Isomer Separation: The resulting ketone isomers can typically be separated by column chromatography or recrystallization.
Data Presentation
Table 1: Predicted Regioisomeric Byproducts in Electrophilic Substitution of this compound
| Reaction Type | Major Product | Major Byproduct | Potential Minor Byproducts |
| Nitration | 1-Nitro-2,3-dimethoxynaphthalene | 6-Nitro-2,3-dimethoxynaphthalene | Dinitro-2,3-dimethoxynaphthalene isomers |
| Bromination | 1-Bromo-2,3-dimethoxynaphthalene | 6-Bromo-2,3-dimethoxynaphthalene | Dibromo-2,3-dimethoxynaphthalene isomers |
| Friedel-Crafts Acylation | 1-Acyl-2,3-dimethoxynaphthalene (Kinetic) | 6-Acyl-2,3-dimethoxynaphthalene (Thermodynamic) | Di-acylated products |
Experimental Protocols
General Protocol for a Trial Nitration of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) dropwise to the cooled solution while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.
-
Extraction: Extract the product mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product by GC-MS and/or ¹H NMR to determine the isomer ratio. Purify the isomers by column chromatography.
General Protocol for Byproduct Analysis using GC-MS
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms or a similar phase) to separate the components of the mixture. A temperature gradient program will likely be necessary to achieve good separation of the isomers.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.
-
Data Analysis: Identify the different peaks in the chromatogram. The mass spectrum of each peak can be used to determine the molecular weight of the component and its fragmentation pattern can help in structural elucidation and differentiation of isomers.
Visualizations
Caption: Workflow for Synthesis, Reaction, and Byproduct Analysis.
Caption: Regioselectivity in Electrophilic Substitution.
Caption: Troubleshooting Flowchart for Byproduct Identification.
References
Technical Support Center: Synthesis of 2,3-Dimethoxynaphthalene
Welcome to the technical support center for the synthesis of 2,3-Dimethoxynaphthalene. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, 2,3-Dihydroxynaphthalene, from a suitable starting material like naphthalene. The second step is the methylation of 2,3-Dihydroxynaphthalene to yield the final product, this compound.
Q2: What are the common methods for synthesizing the 2,3-Dihydroxynaphthalene precursor?
Traditionally, 2,3-Dihydroxynaphthalene was synthesized via sulfonation of naphthalene followed by alkali fusion. However, this method requires high temperatures and generates significant waste. A more modern and environmentally friendly approach involves the direct oxidation of naphthalene using an oxidant like hydrogen peroxide in the presence of a catalyst and a phase transfer catalyst.[1] This newer method offers milder reaction conditions and is more cost-effective.
Q3: How can I methylate 2,3-Dihydroxynaphthalene to obtain this compound?
The most common and effective method for this conversion is the Williamson ether synthesis.[2][3] This reaction involves deprotonating the hydroxyl groups of 2,3-Dihydroxynaphthalene with a base to form a nucleophilic dianion, which then reacts with a methylating agent in an SN2 reaction to form the desired ether.[2][3]
Q4: What are the recommended methylating agents for this synthesis?
Commonly used methylating agents include dimethyl sulfate and methyl iodide.[2] Both are effective, but they have different safety profiles and may require slightly different reaction conditions. Dimethyl sulfate is highly toxic and a suspected carcinogen, requiring strict safety precautions.[2]
Q5: How can I monitor the progress of the reactions?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the synthesis of 2,3-Dihydroxynaphthalene and its subsequent methylation. By comparing the spots of the reaction mixture with the starting materials and a pure standard of the product (if available), you can determine when the reaction is complete.
Q6: What are the best practices for purifying the final product?
Standard purification techniques for this compound include recrystallization and column chromatography.[4] For recrystallization, a common solvent system is diethyl ether/petroleum ether.[4] For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexane is often effective.[4]
Troubleshooting Guides
Problem 1: Low Yield in 2,3-Dihydroxynaphthalene Synthesis
| Potential Cause | Recommended Solutions |
| Inefficient Catalyst | The choice of catalyst is crucial. For the oxidation of naphthalene with hydrogen peroxide, different copper carbene catalysts can result in varying yields. Ensure you are using a catalyst known to be effective for this reaction. |
| Incorrect Reagent Stoichiometry | The molar ratio of hydrogen peroxide to naphthalene can significantly impact the yield. An insufficient amount of oxidant will lead to an incomplete reaction. It is advisable to use a molar excess of hydrogen peroxide. |
| Suboptimal Reaction Temperature | The reaction should be maintained within the optimal temperature range of 30-70°C.[1] Lower temperatures may slow down the reaction, while higher temperatures could lead to the formation of byproducts. |
| Inefficient Phase Transfer Catalyst | When using a biphasic system, a phase transfer catalyst is essential for bringing the reactants together. Ensure that the phase transfer catalyst is active and used in the correct amount. |
Problem 2: Low Yield or Incomplete Reaction in Methylation Step
| Potential Cause | Recommended Solutions |
| Insufficient Base | A strong base is required to fully deprotonate the hydroxyl groups of 2,3-Dihydroxynaphthalene. An insufficient amount of base will result in an incomplete reaction. Consider using a slight excess of a strong base like sodium hydroxide or potassium hydroxide. |
| Presence of Moisture | Water in the reaction mixture can consume the base and react with the methylating agent, reducing the efficiency of the reaction. It is recommended to use anhydrous solvents and reagents.[4] |
| Short Reaction Time | The methylation of both hydroxyl groups may require a significant amount of time. Monitor the reaction by TLC and ensure it is allowed to proceed to completion. For some Williamson ether syntheses, reaction times can extend up to 72 hours at room temperature.[2] |
| Suboptimal Reaction Temperature | While some methylations can proceed at room temperature, gentle heating (e.g., 70-80°C) can help drive the reaction to completion.[2] However, excessively high temperatures may promote side reactions. |
| Poor Quality Methylating Agent | Ensure the methylating agent is fresh and has not decomposed. Store methylating agents under appropriate conditions to maintain their reactivity. |
Problem 3: Formation of Byproducts and Purification Challenges
| Potential Cause | Recommended Solutions |
| Oxidation of Phenolic Intermediates | The naphthoxide intermediates formed during methylation can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen) can help minimize this. |
| Incomplete Methylation | The presence of mono-methylated byproduct (3-methoxy-2-naphthol) is a common issue.[5] This can be addressed by optimizing the stoichiometry of the base and methylating agent, as well as the reaction time and temperature, to favor di-methylation. |
| Ring Alkylation | In some cases, alkylation can occur on the aromatic ring instead of the oxygen atom. This is a known side reaction in Williamson ether synthesis with phenoxides.[6] Using appropriate solvents and reaction conditions can help minimize this. |
| Difficulty in Crystallization | The presence of impurities can hinder crystallization. If direct crystallization of the crude product is difficult, purify it first by column chromatography to remove impurities and then attempt recrystallization.[4] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of 2,3-Dihydroxynaphthalene Synthesis *
| Catalyst | Yield (%) |
| Phenylcarbene copper | 62.5 |
| 2,4,6-trimethylphenyl carbene copper | 78.6 |
| Copper 4-methylphenylcarbinate | 70.9 |
*Based on the oxidation of naphthalene with hydrogen peroxide in the presence of a phase transfer catalyst.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroxynaphthalene
This protocol is adapted from a modern, environmentally friendly method.[1]
Materials:
-
Naphthalene
-
n-Octane (solvent)
-
2,4,6-trimethylphenyl carbene copper (catalyst)
-
Tetrahexylammonium chloride (phase transfer catalyst)
-
30% Hydrogen peroxide
Procedure:
-
In a three-necked flask equipped with a stirrer, add 512g of n-octane, 128g of naphthalene, 0.13g of 2,4,6-trimethylphenyl carbene copper, and 3.0g of tetrahexylammonium chloride.
-
Heat the mixture to 50°C while stirring.
-
Slowly add 500g of 30% hydrogen peroxide dropwise over 2 hours.
-
Maintain the reaction at 50°C and continue stirring for an additional 5 hours.
-
After the reaction is complete, cool the mixture and separate the aqueous phase.
-
Extract the aqueous phase three times with 100g of n-octane.
-
Combine all organic phases. The product, 2,3-Dihydroxynaphthalene, is in the organic phase and can be isolated by solvent evaporation and further purified if necessary. A reported yield for this method is 78.6%.
Protocol 2: Synthesis of this compound (Methylation)
This protocol is a general procedure based on the Williamson ether synthesis using dimethyl sulfate.
Materials:
-
2,3-Dihydroxynaphthalene
-
Sodium hydroxide
-
Dimethyl sulfate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask, dissolve 2,3-Dihydroxynaphthalene in an aqueous solution of sodium hydroxide. Use a molar equivalent of at least two moles of sodium hydroxide for every mole of 2,3-Dihydroxynaphthalene to ensure deprotonation of both hydroxyl groups.
-
Cool the solution in an ice bath to approximately 10°C.
-
With vigorous stirring, add at least two molar equivalents of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C.[4]
-
After the addition is complete, heat the mixture on a water bath at 70-80°C for one hour to drive the reaction to completion and hydrolyze any remaining dimethyl sulfate.[2]
-
Cool the reaction mixture to room temperature. The product, this compound, should precipitate as a solid.
-
Collect the crude product by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,3-Dihydroxynaphthalene | C10H8O2 | CID 7091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxynaphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the synthesis and modification of 2,3-dimethoxynaphthalene derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered in the laboratory.
I. Synthesis of this compound
The foundational compound, this compound, is typically synthesized from 2,3-dihydroxynaphthalene via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups followed by nucleophilic substitution with a methylating agent.
Frequently Asked Questions (FAQs) - Williamson Ether Synthesis
Q1: What are the most common reagents and conditions for the methylation of 2,3-dihydroxynaphthalene?
A1: The most common method for methylating 2,3-dihydroxynaphthalene is the Williamson ether synthesis. This typically involves a strong base to deprotonate the hydroxyl groups, followed by the addition of a methylating agent. Common reagents include dimethyl sulfate or methyl iodide as the methylating agent and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol, methanol, or dimethylformamide (DMF).[1]
Q2: I am getting a low yield in my methylation reaction. What are the possible causes and solutions?
A2: Low yields in the Williamson ether synthesis of this compound can arise from several factors:
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Incomplete Deprotonation: The phenolic hydroxyl groups of 2,3-dihydroxynaphthalene must be fully deprotonated to form the more nucleophilic naphthoxide species. Ensure you are using a sufficiently strong base and appropriate stoichiometry.
-
Competing Elimination Reactions: While less of a concern with methylating agents, the choice of alkyl halide in other Williamson ether syntheses can lead to competing E2 elimination reactions, especially with secondary or tertiary halides.[2][3]
-
Reaction Temperature: Lower reaction temperatures generally favor the desired SN2 reaction over potential side reactions.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and improve reaction rates.[4]
Q3: What are some common side reactions to be aware of during the synthesis of this compound?
A3: The primary side reaction of concern is incomplete methylation, resulting in the formation of 2-hydroxy-3-methoxynaphthalene. Over-alkylation is not possible in this specific reaction. C-alkylation, where the methyl group attaches to a carbon on the naphthalene ring instead of the oxygen, is a potential side reaction with phenoxides but is less common under standard Williamson ether synthesis conditions.
Troubleshooting Guide - Williamson Ether Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Incomplete deprotonation of 2,3-dihydroxynaphthalene. | Use a stronger base (e.g., NaH) or ensure anhydrous conditions. |
| Low reactivity of the methylating agent. | Consider using a more reactive methylating agent like dimethyl sulfate. | |
| Formation of mono-methylated byproduct | Insufficient amount of methylating agent or base. | Increase the equivalents of the methylating agent and base. |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature. | |
| Difficulty in product isolation | Product is soluble in the aqueous layer during workup. | Perform multiple extractions with an appropriate organic solvent. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard Williamson ether synthesis procedures for naphthols.[1]
Materials:
-
2,3-Dihydroxynaphthalene
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydroxynaphthalene (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (2.2 eq) in water and stir until a clear solution is obtained.
-
Cool the mixture in an ice bath to approximately 10 °C.
-
Slowly add dimethyl sulfate (2.2 eq) dropwise to the cooled solution, maintaining the temperature below 15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently heat to reflux for 1 hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Add water to the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for the synthesis of this compound.
II. Functionalization of this compound Derivatives
Further functionalization of the this compound core often involves palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: What are the key parameters to optimize for a successful Suzuki coupling with a this compound derivative?
A1: The success of a Suzuki coupling reaction depends on the careful optimization of several parameters:
-
Palladium Catalyst and Ligand: A wide range of palladium catalysts and phosphine ligands are available. The choice depends on the reactivity of the aryl halide and the boronic acid. For electron-rich systems like this compound, ligands that promote oxidative addition are often beneficial.
-
Base: The base is crucial for the activation of the boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A variety of solvents can be used, often in aqueous mixtures, such as toluene, dioxane, and DMF.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates.
Q2: I am observing significant deborylation of my boronic acid. How can I prevent this?
A2: Deborylation, the cleavage of the C-B bond before cross-coupling, is a common side reaction. To minimize it:
-
Use Anhydrous Conditions: While many Suzuki reactions tolerate water, excess water can promote deborylation.
-
Optimize the Base: A weaker base or a non-aqueous base might be beneficial.
-
Reaction Time: Shorter reaction times can reduce the extent of deborylation.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards deborylation.
Troubleshooting Guide - Suzuki Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| No reaction or low conversion | Inactive catalyst. | Use a fresh catalyst or a pre-catalyst that is activated in situ. Ensure inert atmosphere. |
| Poor solubility of starting materials. | Change the solvent or use a co-solvent system. | |
| Inefficient transmetalation. | Screen different bases to find the optimal one for your substrate. | |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas the solvent and maintain an inert atmosphere. |
| High temperature. | Reduce the reaction temperature. | |
| Formation of byproducts | Side reactions of functional groups. | Protect sensitive functional groups on your substrates. |
Data Presentation: Optimization of Suzuki Coupling
While specific data for this compound derivatives is sparse in the literature, the following table provides a general framework for optimization based on common findings for Suzuki reactions of aryl bromides.
| Entry | Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | Moderate |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | High |
| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Toluene | 110 | High |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | Moderate |
Note: This table is illustrative. Optimal conditions will vary depending on the specific substrates used.
Logical Relationship in Suzuki Coupling Optimization
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination
Q1: What are the best catalyst/ligand systems for the amination of halo-2,3-dimethoxynaphthalenes?
A1: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. For electron-rich aryl halides like those derived from this compound, bulky, electron-rich phosphine ligands are generally preferred. Popular choices include Buchwald ligands (e.g., XPhos, SPhos) and Josiphos-type ligands, often in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5][6]
Q2: My amination reaction is sluggish. What can I do to improve the reaction rate?
A2: Several factors can be adjusted to increase the rate of a Buchwald-Hartwig amination:
-
Ligand Choice: Switch to a more electron-rich and sterically demanding ligand.
-
Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), can accelerate the reaction.
-
Temperature: Increasing the reaction temperature can significantly improve the rate, although it may also lead to side reactions.
-
Solvent: Aprotic polar solvents like toluene or dioxane are commonly used and can influence the reaction rate.
Troubleshooting Guide - Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no product formation | Catalyst deactivation by air or moisture. | Ensure strictly anhydrous and anaerobic conditions. |
| Incorrect ligand or base for the substrate. | Screen a variety of ligands and bases. | |
| Formation of hydrodehalogenation byproduct | β-hydride elimination from the amine. | Use a ligand that promotes reductive elimination over β-hydride elimination. |
| Presence of water. | Use anhydrous solvents and reagents. | |
| Low product yield with complex mixtures | Side reactions involving other functional groups. | Protect sensitive functional groups. |
Data Presentation: Optimization of Buchwald-Hartwig Amination
The following table presents a general guide for optimizing the Buchwald-Hartwig amination of an aryl bromide with a primary amine, which can be adapted for this compound derivatives.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | Moderate |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.4) | K₃PO₄ (2) | Dioxane | 110 | High |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | High |
| 4 | PdCl₂(dppf) (3) | - | NaOtBu (1.2) | THF | 80 | Moderate |
Note: This table is for general guidance. The optimal conditions are highly substrate-dependent.
III. Purification of this compound Derivatives
Purification of the final products is a critical step to ensure high purity for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Frequently Asked Questions (FAQs) - Purification
Q1: What is the best method to purify my this compound derivative?
A1: The most common and effective methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities if a suitable solvent can be found in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.
-
Column Chromatography: This is a more versatile technique that can separate compounds with similar polarities. The choice of solvent system (eluent) is crucial for achieving good separation.
Q2: How do I choose a suitable solvent system for column chromatography?
A2: The ideal solvent system for column chromatography should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.[7][8]
Troubleshooting Guide - Purification
| Problem | Purification Method | Troubleshooting Steps |
| Product "oils out" during recrystallization | Recrystallization | Add more solvent, use a different solvent, or cool the solution more slowly. |
| Poor separation on column | Column Chromatography | Optimize the solvent system using TLC. Try a different stationary phase (e.g., alumina instead of silica gel). |
| Product co-elutes with an impurity | Column Chromatography | Use a shallower solvent gradient or switch to a different solvent system with different selectivity. |
IV. Signaling Pathway Involvement
Certain this compound derivatives have been investigated for their biological activity, including their potential as inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated by a variety of cytokines and growth factors. Upon activation, STAT3 dimerizes, translocates to the nucleus, and regulates the expression of genes involved in cell proliferation, survival, and angiogenesis.[9][10][11]
Simplified STAT3 Signaling Pathway
Caption: Inhibition of STAT3 dimerization by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,3-Dimethoxynaphthalene in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,3-Dimethoxynaphthalene in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a crystalline solid that is generally stable under standard laboratory conditions.[1] As an aromatic ether, its stability can be influenced by several factors, including the choice of solvent, exposure to light, temperature, and pH. While specific degradation kinetics are not extensively published, understanding these factors is crucial for maintaining the integrity of the compound in solution.
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as chloroform and ether.[2] Its solubility in other common laboratory solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), acetone, and acetonitrile is not extensively documented in publicly available literature. It is recommended to perform solubility tests to determine the optimal solvent for your specific application.
Q3: What are the potential degradation pathways for this compound?
Q4: How does solvent polarity affect the stability of this compound?
A4: The polarity of the solvent can influence the stability of this compound. In general, non-polar aprotic solvents may offer better stability by minimizing interactions with the solute. Polar protic solvents, on the other hand, could potentially participate in degradation reactions, especially under conditions of elevated temperature or UV light exposure.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my analysis when using a solution of this compound.
Possible Cause 1: Solvent-induced degradation.
-
Troubleshooting Step: The choice of solvent can significantly impact the stability of your compound. Consider the polarity and reactivity of the solvent used.
-
Recommendation: If you suspect solvent-induced degradation, try dissolving this compound in a less reactive, aprotic solvent. It is advisable to prepare fresh solutions before use and to store stock solutions at low temperatures and protected from light.
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Aromatic compounds can be susceptible to degradation upon exposure to UV or even ambient light.
-
Recommendation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Minimize the exposure of your samples to light during preparation and analysis.
Possible Cause 3: Thermal degradation.
-
Troubleshooting Step: Elevated temperatures can accelerate the degradation of chemical compounds.
-
Recommendation: Store stock solutions and samples at recommended temperatures, typically 2-8°C or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Possible Cause 4: pH-mediated hydrolysis.
-
Troubleshooting Step: Traces of acid or base in your solvent or on your glassware can catalyze the hydrolysis of the methoxy groups.
-
Recommendation: Ensure that your solvents are of high purity and that your glassware is properly cleaned and neutralized. If your experimental conditions require a specific pH, be aware of the potential for increased degradation.
Hypothetical Stability Data
Disclaimer: The following tables present hypothetical data to illustrate the expected stability trends of this compound in different solvents under various conditions. This data is for illustrative purposes only, as comprehensive experimental stability data for this specific compound is not publicly available.
Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 7 Days (Protected from Light)
| Solvent | Polarity Index | Initial Concentration (mg/mL) | % Recovery after 7 days | Appearance of Degradation Products |
| Chloroform | 4.1 | 1.0 | >99% | None Detected |
| Acetonitrile | 5.8 | 1.0 | 98% | Minor peaks observed |
| Acetone | 5.1 | 1.0 | 97% | Minor peaks observed |
| Ethanol | 5.2 | 1.0 | 95% | Noticeable degradation peaks |
| Methanol | 6.6 | 1.0 | 94% | Noticeable degradation peaks |
| DMSO | 7.2 | 1.0 | 98% | Minor peaks observed |
Table 2: Hypothetical Effect of Temperature on the Stability of this compound in Methanol over 24 Hours (Protected from Light)
| Temperature (°C) | Initial Concentration (mg/mL) | % Recovery after 24 hours |
| 4 | 1.0 | >99% |
| 25 | 1.0 | 98% |
| 40 | 1.0 | 92% |
| 60 | 1.0 | 85% |
Table 3: Hypothetical Photostability of this compound in Acetonitrile (1 mg/mL) at 25°C
| Exposure Condition | Duration (hours) | % Recovery |
| Dark Control | 24 | >99% |
| Ambient Light | 24 | 95% |
| UV Light (254 nm) | 6 | 70% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound in a Selected Solvent
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into several vials to be used for analysis at different time points.
-
Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, elevated temperature, protected from light, exposed to light).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
-
Analysis: Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound remaining.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL stock solution of this compound in a suitable organic solvent, add 1 mL of 0.1 M hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and analyze by HPLC.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.1 M sodium hydroxide. Heat the mixture at 60°C for a specified period. At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and analyze by HPLC.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period. At each time point, withdraw an aliquot and analyze by HPLC.
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Thermal Degradation: Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period. At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
Photodegradation: Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber). A control sample should be kept in the dark under the same temperature conditions. Analyze both the exposed and control samples at various time points by HPLC.
Visualizations
Caption: Troubleshooting workflow for unexpected degradation of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Storage and Stability of 2,3-Dimethoxynaphthalene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,3-Dimethoxynaphthalene to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. The material should be stored away from incompatible substances such as strong oxidizing agents.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound may not always be visible. However, any change in the physical appearance of the solid, such as discoloration (e.g., development of a yellowish or brownish tint), clumping, or a change in odor, could indicate degradation. For definitive assessment, analytical testing is recommended.
Q3: What are the likely degradation pathways for this compound during storage?
A3: Based on the chemical structure of this compound, the primary degradation pathways are likely to be oxidation and photodegradation. Hydrolysis of the methoxy groups is also a possibility under certain conditions, particularly in the presence of acidic or basic contaminants.
-
Oxidation: The naphthalene ring system and the methoxy groups are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of hydroxylated and quinone-type derivatives.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to a variety of byproducts.
-
Hydrolysis: Although generally stable, the ether linkages of the methoxy groups can undergo hydrolysis to form hydroxylated naphthalenes, such as 2-hydroxy-3-methoxynaphthalene and 2,3-dihydroxynaphthalene, in the presence of strong acids or bases.
Troubleshooting Guide
Issue 1: I observe a change in the color of my this compound sample.
-
Possible Cause: Discoloration is a common indicator of degradation, likely due to oxidation or photodegradation. This can be caused by improper storage, such as exposure to light, air, or high temperatures.
-
Recommended Action:
-
Do not use the discolored material in critical experiments without first assessing its purity.
-
Perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
If the purity is compromised, a fresh batch of the compound should be used.
-
Review your storage procedures to ensure the compound is protected from light and air. Consider storing it under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.
-
Issue 2: My experimental results are inconsistent when using an older batch of this compound.
-
Possible Cause: Inconsistent results can be a sign of product degradation, leading to a lower concentration of the active compound and the presence of impurities that may interfere with the experiment.
-
Recommended Action:
-
Qualify the older batch of this compound by comparing its analytical profile (e.g., HPLC, NMR) with that of a new, high-purity batch.
-
If significant degradation is detected, the older batch should be discarded.
-
It is good practice to periodically re-analyze stored chemicals, especially those that are sensitive to degradation, to ensure their integrity.
-
Issue 3: I suspect my this compound has been exposed to moisture.
-
Possible Cause: Improperly sealed containers or storage in a humid environment can lead to moisture absorption. While this compound is not highly hygroscopic, moisture can facilitate certain degradation pathways.
-
Recommended Action:
-
Visually inspect the material for any clumping or changes in texture.
-
To remove excess moisture, the material can be dried under vacuum at a low temperature.
-
To prevent future issues, ensure the container is always tightly sealed and consider using a desiccant in the storage container.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined in a forced degradation study. These values are illustrative and intended to guide researchers in understanding the compound's potential stability profile.
| Stress Condition | Duration | Temperature | Relative Humidity | Purity (%) | Major Degradation Products |
| Thermal | 30 days | 60°C | Ambient | >98% | Minimal degradation |
| Hydrolytic (Acidic) | 7 days | 40°C | N/A (in 0.1 M HCl) | ~95% | 2-Hydroxy-3-methoxynaphthalene, 2,3-Dihydroxynaphthalene |
| Hydrolytic (Basic) | 7 days | 40°C | N/A (in 0.1 M NaOH) | ~97% | Minor hydrolysis products |
| Oxidative | 24 hours | Room Temp | N/A (in 3% H₂O₂) | ~90% | Hydroxylated and quinone-type derivatives |
| Photolytic | 1.2 million lux hours | Room Temp | Ambient | ~92% | Various photoproducts |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general method for determining the purity of this compound and detecting the presence of degradation products.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
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Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in acetonitrile/water (1:1) and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH in acetonitrile/water (1:1) and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in acetonitrile and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in acetonitrile to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all stressed samples by the HPLC method described in Protocol 1. Characterize any significant degradation products using LC-MS and NMR spectroscopy.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies and analysis.
Caption: Troubleshooting logic for suspected degradation.
troubleshooting low quantum yield in 2,3-Dimethoxynaphthalene-based fluorophores
Welcome to the technical support center for 2,3-dimethoxynaphthalene-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing experiments involving these fluorophores.
Troubleshooting Guide: Low Quantum Yield
This guide addresses the common issue of observing lower-than-expected fluorescence quantum yield in your experiments. Follow this question-and-answer format to diagnose and resolve potential problems.
Q1: Is my solvent choice impacting the quantum yield?
A1: Yes, the solvent environment is one of the most critical factors influencing fluorescence.[1][2] Naphthalene derivatives are particularly sensitive to solvent polarity.[1][3]
-
Solution:
-
Solvent Selection: If your experimental design permits, test a range of solvents with varying polarities. Non-polar solvents like hexane or cyclohexane often yield higher quantum yields for naphthalene derivatives.[6]
-
Environmental Shielding: If you must use a polar or aqueous environment, consider strategies to shield the fluorophore. This can include incorporating the fluorophore into a hydrophobic pocket of a protein or within a micelle.
-
Q2: Could the concentration of my fluorophore be the issue?
A2: Yes, both excessively high and low concentrations can lead to inaccurate quantum yield measurements.
-
Problem: At high concentrations, you may encounter aggregation-caused quenching (ACQ) or self-absorption.[3][6][7] ACQ occurs when fluorophore molecules form non-fluorescent aggregates.[3] Self-absorption happens when the emission spectrum of the fluorophore overlaps with its own absorption spectrum, causing emitted photons to be re-absorbed by other fluorophore molecules in the solution.[6] This leads to a decrease in the measured fluorescence intensity.[6]
-
Solution:
-
Optimize Concentration: Perform a concentration titration experiment. Prepare a series of dilutions of your fluorophore and measure the absorbance and fluorescence intensity for each.
-
Maintain Low Absorbance: For reliable relative quantum yield measurements, it is crucial to work in a dilute regime where the absorbance at the excitation wavelength is kept below 0.1 (in a standard 10 mm cuvette) to minimize re-absorption effects.[8][9]
-
Q3: Have I considered the presence of fluorescence quenchers?
A3: Quenching, the process of reducing fluorescence intensity through non-radiative pathways, is a common cause of low quantum yield.[6] Quenchers can be other molecules in your solution or even the fluorophore itself.[10]
-
Problem: Several common substances can act as quenchers for naphthalene-based fluorophores.
-
Solution:
-
Degas Solvents: To remove dissolved oxygen, degas your solvents prior to measurement. This can be done by sparging with an inert gas like nitrogen or argon or by using several freeze-pump-thaw cycles.[3]
-
Use High-Purity Reagents: Ensure your solvents and other reagents are of high purity to avoid contamination with quenching species.
-
Identify and Remove Quenchers: If you suspect a specific quencher in your system, try to remove or neutralize it if possible.
-
Q4: Is photobleaching affecting my results?
A4: Photobleaching, or the irreversible photochemical destruction of a fluorophore upon exposure to light, can lead to a progressive loss of signal and an artificially low quantum yield.[7] While naphthalene derivatives are generally considered robust, they are still susceptible to photodegradation, especially under prolonged or high-intensity illumination.[7][15]
-
Problem: Continuous exposure to the excitation light source in a spectrometer can destroy the fluorophore molecules, reducing the overall fluorescence.
-
Solution:
-
Minimize Exposure Time: Keep the shutter on your fluorometer closed when not actively acquiring data.[7]
-
Reduce Excitation Intensity: Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.[7] This can often be controlled by adjusting the slit widths on the spectrometer.
-
Use Fresh Samples: For lengthy experiments, prepare fresh samples periodically to ensure you are measuring a non-degraded population of fluorophores.[7]
-
Frequently Asked Questions (FAQs)
Q: What is a typical quantum yield for a this compound derivative? A: The quantum yield is highly dependent on the specific molecular structure and the solvent environment.[16] For the related compound 2,3-dimethylnaphthalene, a quantum yield of 0.26 has been reported in hexane at a low concentration (10⁻⁴ M).[6] In general, naphthalene derivatives can exhibit high quantum yields due to their rigid planar structure and large π-electron conjugated system.[15][17]
Q: How do I measure fluorescence quantum yield? A: The most common method in a standard laboratory is the relative quantum yield measurement.[18][19] This involves comparing the fluorescence of your sample to a well-characterized standard with a known quantum yield. The comparative method, which uses multiple concentrations of both the sample and the standard, is highly recommended for accuracy.[9][18]
Q: What is a good quantum yield standard to use? A: The choice of standard is critical. Ideally, the standard should absorb and emit in a similar wavelength range to your sample.[9] For fluorophores emitting in the UV-Visible region, common standards include quinine sulfate in 0.1 M H₂SO₄, fluorescein in 0.1 M NaOH, and rhodamine 6G in ethanol.[20][21]
Q: Why is my quantum yield calculation giving me inconsistent results with different standards? A: This can happen for several reasons. First, ensure that the literature quantum yield value for your standard is for the exact solvent you are using. Second, the detector in the fluorometer has its own efficiency that varies with wavelength.[20] If your sample and standard emit in very different regions of the spectrum, this can introduce significant error unless your instrument's emission spectra are properly corrected.[20] Always try to use a standard that emits as close to your sample's wavelength as possible.[9]
Quantitative Data
The following tables summarize key quantitative data related to the fluorescence of naphthalene derivatives.
Table 1: Effect of Concentration on the Photophysical Properties of 2,3-Dimethylnaphthalene in Hexane. [6]
| Concentration (M) | Quantum Yield (ΦFM) | Fluorescence Lifetime (τFM) (ns) | Radiative Rate (kFM) (x10⁷ s⁻¹) | Non-Radiative Rate (kIM) (x10⁷ s⁻¹) |
| 1 x 10⁻⁴ | 0.26 | 3.84 | 6.77 | 19.27 |
| 1 x 10⁻³ | 0.22 | 4.16 | 5.28 | 18.75 |
| 1 x 10⁻² | 0.19 | 4.34 | 4.37 | 18.66 |
| 5 x 10⁻² | 0.15 | 4.76 | 3.15 | 17.89 |
Data adapted from a study on 2,3-dimethylnaphthalene, a close structural analog to this compound, demonstrating the decrease in quantum yield with increasing concentration due to self-absorption effects.[6]
Table 2: General Effect of Solvent Polarity on Naphthalene-Based Fluorophore Properties.
| Solvent Property | Effect on Absorption λmax | Effect on Emission λmax | Effect on Quantum Yield (ΦF) | Rationale |
| Increasing Polarity | Minimal Shift | Red Shift (Longer Wavelength) | Decrease | Stabilization of the more polar excited state promotes non-radiative decay pathways, reducing fluorescence efficiency.[1][5] |
| Decreasing Polarity | Minimal Shift | Blue Shift (Shorter Wavelength) | Increase | A less polar environment reduces stabilization of the excited state, favoring radiative decay (fluorescence).[1] |
Experimental Protocols
Protocol: Relative Quantum Yield Determination (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield (ΦF) of a sample (X) relative to a standard (ST) with a known quantum yield.[8][9][18]
1. Materials and Preparation:
-
Sample (X): Your this compound-based fluorophore.
-
Standard (ST): A fluorophore with a well-documented quantum yield (e.g., quinine sulfate).
-
Solvent: High-purity, spectroscopy-grade solvent. Crucially, the same solvent must be used for both the sample and the standard. If different solvents must be used, a correction for the refractive index (η) is required.
-
Prepare a stock solution of the sample and the standard. From these, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance values at the excitation wavelength are between 0.01 and 0.1.
2. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each diluted solution of the sample and the standard.
-
Record the absorbance value at the chosen excitation wavelength (λex) for every solution. The λex should be a wavelength where both the sample and standard absorb light.[9]
3. Fluorescence Measurements:
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each of the prepared solutions (sample and standard).
-
Important: Use identical instrument settings (e.g., excitation wavelength, excitation and emission slit widths) for all measurements of both the sample and the standard.[9]
-
For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
4. Data Analysis and Calculation:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for both sets of data. The plot should be linear, and the line should pass through the origin. A deviation from linearity at higher concentrations can indicate inner filter effects.[9]
-
The slope of each line is the gradient (Grad).
-
Calculate the quantum yield of your sample (ΦX) using the following equation:
ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out to 1.[9]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing low quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
Caption: Competing radiative (fluorescence) and non-radiative (quenching) decay pathways.
References
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. journalcsij.com [journalcsij.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. madridge.org [madridge.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. edinst.com [edinst.com]
- 10. genelink.com [genelink.com]
- 11. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dimethoxynaphthalene in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2,3-Dimethoxynaphthalene in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer?
This compound is a hydrophobic molecule with poor aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in the solvent environment causes the compound to precipitate out of solution. This phenomenon is often referred to as "solvent shift" or "crashing out." The aqueous environment cannot effectively solvate the nonpolar this compound molecules, leading to their aggregation and precipitation.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is crucial for troubleshooting solubility issues. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Melting Point | 116.5-120.5 °C | |
| Solubility | Soluble in organic solvents such as chloroform and ether.[3] |
Q3: How can I improve the solubility of this compound in my aqueous experimental setup?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[4][5][6] The choice of method depends on the specific requirements of your experiment, including the desired final concentration and the tolerance of your system to various excipients. Common approaches include the use of co-solvents, cyclodextrins, and surfactants, as well as the preparation of nanoparticle formulations.[7][8][9]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of organic co-solvent from the stock solution.
Troubleshooting Steps:
-
Reduce Final Concentration: Attempt to lower the final concentration of this compound in your experiment.
-
Optimize Co-solvent Concentration: Increase the percentage of the organic co-solvent in your final aqueous solution.[10][11] However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Method of Addition: Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can help to avoid localized high concentrations that trigger immediate precipitation.[12]
Issue 2: Solution is Initially Clear but Forms a Precipitate Over Time
Possible Cause: The solution is supersaturated and thermodynamically unstable. Over time, the dissolved this compound molecules begin to aggregate and precipitate.
Troubleshooting Steps:
-
Temperature Control: Solubility is often temperature-dependent. Ensure that your experiments are conducted at a consistent temperature. A decrease in temperature can lower solubility and induce precipitation.[12]
-
pH Adjustment: While this compound is not ionizable, the pH of the buffer can influence the stability of the formulation. Ensure the pH of your buffer is appropriate and stable for your experimental duration.
-
Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants into your aqueous buffer before adding the this compound stock solution.
Experimental Protocols for Solubility Enhancement
Method 1: Co-solvent System
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[10][11][13]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
Experimental Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add the this compound stock solution to each of the co-solvent-containing buffers to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a set time period (e.g., 1, 4, and 24 hours).
-
Determine the lowest percentage of co-solvent that maintains the solubility of this compound at the target concentration.
Quantitative Data Summary: Expected Solubility Enhancement with Co-solvents
| Co-solvent System (v/v) | Expected Solubility of Poorly Soluble Compound |
| 1% Co-solvent in Water | Low |
| 5% Co-solvent in Water | Moderate |
| 10% Co-solvent in Water | High |
| 20% Co-solvent in Water | Very High |
Note: This table provides a general trend. Actual solubility will vary depending on the specific poorly soluble compound and the co-solvent used.
Method 2: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are soluble in water.[8][14][15]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1, 5, 10, 20 mM HP-β-CD).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Equilibrate the solutions by shaking or stirring at a constant temperature for 24-48 hours to ensure the formation of inclusion complexes.
-
Filter the solutions to remove the undissolved this compound.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Quantitative Data Summary: Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Concentration | Potential Solubility Increase for Hydrophobic Molecules |
| HP-β-CD | 1-10% (w/v) | Up to 50-fold or more[14] |
| SBE-β-CD | 1-10% (w/v) | Significant increase, often used in formulations. |
Method 3: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[9][16] The hydrophobic cores of these micelles can solubilize poorly water-soluble compounds.[17]
Recommended Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Sodium dodecyl sulfate (SDS)
Experimental Protocol:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant, ensuring some concentrations are above the CMC.
-
Add an excess amount of this compound powder to each surfactant solution.
-
Equilibrate the solutions by shaking or stirring at a constant temperature for 24-48 hours.
-
Filter the solutions to remove undissolved compound.
-
Determine the concentration of dissolved this compound in the filtrate.
Quantitative Data Summary: Expected Solubility Enhancement with Surfactants
| Surfactant | Concentration Range | Expected Effect on Solubility of Poorly Soluble Drugs |
| Polysorbate 80 (Tween® 80) | 0.01% - 1% (v/v) | Significant increase above CMC. |
| Sodium Dodecyl Sulfate (SDS) | 0.1% - 2% (w/v) | Strong solubilizing agent, but potential for protein denaturation. |
Visualization of Experimental Workflows
Caption: A generalized workflow for testing different solubilization strategies for this compound.
Caption: A troubleshooting decision tree for addressing precipitation issues with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 10103-06-7 | KAA10306 [biosynth.com]
- 4. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. alzet.com [alzet.com]
- 15. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. jocpr.com [jocpr.com]
side reactions to avoid in the functionalization of 2,3-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dimethoxynaphthalene. The information is designed to help you anticipate and resolve common issues, particularly the formation of side products, during various functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions on the this compound ring for electrophilic aromatic substitution?
A1: The two methoxy groups are activating and ortho-, para-directing.[1] This means they increase the electron density of the aromatic rings, making them more susceptible to electrophilic attack. The primary positions for substitution are C1, C4, C5, and C6. However, steric hindrance from the adjacent methoxy group and the fused ring system can influence the final product distribution. In many cases, substitution is favored at the less sterically hindered C6 position.
Q2: I am observing multiple isomers in my reaction product. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common challenge. To improve regioselectivity, you can modify the reaction conditions. For instance, in Friedel-Crafts acylation, the choice of solvent can influence the product ratio. Non-polar solvents at low temperatures may favor the kinetically controlled product, while polar solvents at higher temperatures can lead to the thermodynamically more stable isomer.[2] For formylation, the Vilsmeier-Haack reaction is generally regioselective for the para-position on electron-rich aromatic systems, which would correspond to the C6 position on this compound.[3]
Q3: My Friedel-Crafts acylation reaction is giving a low yield and a significant amount of tar-like byproducts. What could be the cause?
A3: Low yields and tar formation in Friedel-Crafts acylations are often due to several factors:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and reagents are anhydrous.[4]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount or a slight excess of the catalyst is often necessary.
-
High Temperatures: Excessive heat can lead to the decomposition of the starting material and the formation of tarry substances. It is crucial to control the reaction temperature, especially during the initial exothermic phase.
Q4: I suspect one of the methoxy groups is being cleaved during my reaction. Is this a known side reaction?
A4: Yes, the cleavage of methoxy groups (demethylation) can occur, particularly under harsh acidic conditions, such as those employed in some Friedel-Crafts reactions with strong Lewis acids at elevated temperatures.[5] This will lead to the formation of hydroxylated byproducts. To avoid this, consider using milder Lewis acids or reaction conditions.
Troubleshooting Guides
Friedel-Crafts Acylation
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.2. Insufficient amount of catalyst.3. Deactivated starting material (unlikely for this compound). | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.2. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.3. Confirm the purity of your starting material. |
| Formation of Multiple Isomers | 1. Competing kinetic and thermodynamic pathways.2. Steric and electronic effects leading to substitution at multiple activated positions. | 1. For the kinetically favored product (often the C1 isomer), use a non-polar solvent (e.g., CS₂, CH₂Cl₂) at low temperatures.2. For the thermodynamically favored product (often the C6 isomer), use a polar solvent (e.g., nitrobenzene) and consider higher reaction temperatures.[2] |
| Demethylation of Methoxy Groups | 1. Harsh reaction conditions (strong Lewis acid, high temperature). | 1. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).2. Perform the reaction at the lowest effective temperature.3. Minimize reaction time. |
| Tar Formation | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Maintain a low temperature, especially during the addition of reagents.2. Monitor the reaction by TLC or GC and quench it upon completion. |
Vilsmeier-Haack Formylation
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Aldehyde | 1. Incomplete formation of the Vilsmeier reagent.2. Insufficiently activated aromatic ring (unlikely for this compound).3. Incomplete hydrolysis of the iminium salt intermediate. | 1. Ensure the formamide (e.g., DMF) and phosphorus oxychloride are of good quality and used in the correct stoichiometry.2. This compound is highly activated and should react readily.3. Ensure proper aqueous workup to fully hydrolyze the intermediate to the aldehyde.[3] |
| Formation of Unwanted Isomers | 1. The Vilsmeier reagent is a relatively bulky electrophile, which generally favors substitution at the least sterically hindered position. | 1. The reaction is expected to be highly regioselective for the C6 position. If other isomers are observed, consider lowering the reaction temperature. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of this compound (to favor the 6-acetyl product)
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous nitrobenzene under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel with vigorous stirring, maintaining the low temperature.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous nitrobenzene and add it dropwise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Vilsmeier-Haack Formylation of this compound
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.2 eq.) to anhydrous N,N-dimethylformamide (DMF) (3-5 eq., also serving as solvent) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and precipitate the product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Caption: Directing effects in the electrophilic substitution of this compound.
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Fluorescence of 2,3-Dimethoxynaphthalene and Other Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naphthalene and its derivatives are a versatile class of fluorophores utilized in various scientific disciplines. The position and electronic nature of substituents on the naphthalene ring system significantly influence their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime.
This guide focuses on 2,3-dimethoxynaphthalene and compares its expected fluorescent characteristics with experimentally determined data for naphthalene, 2,3-dimethylnaphthalene, and 1-methoxy-4-(trimethylsilyl)naphthalene. The methoxy groups at the 2 and 3 positions of this compound are anticipated to cause a red-shift in both the excitation and emission spectra compared to the parent naphthalene molecule. This is due to the electron-donating nature of the methoxy groups, which extends the π-conjugation of the aromatic system. Furthermore, an enhancement in the fluorescence quantum yield is expected, a trend observed in other substituted naphthalene derivatives.
Comparison of Photophysical Properties
While specific experimental data for this compound remains elusive in the surveyed literature, the following table summarizes the key photophysical properties of naphthalene and some of its derivatives to provide a comparative context. The data for 2,3-dimethylnaphthalene is particularly relevant due to the presence of substituents at the 2 and 3 positions.
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Solvent |
| Naphthalene | 311[1] | 322[1] | 0.14[2] | Hexane |
| 2,3-Dimethylnaphthalene | 270[2] | 328, 333[2] | 0.26[2] | Hexane |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 325[3] | 340, 355[3] | 0.51[3] | Cyclohexane |
Qualitative Comparison of this compound:
Based on the trends observed in other substituted naphthalenes, the following characteristics can be predicted for this compound:
-
Excitation and Emission Wavelengths: The presence of two electron-donating methoxy groups is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted naphthalene. The extent of this shift would need to be determined experimentally.
-
Quantum Yield: An increase in the fluorescence quantum yield compared to naphthalene is anticipated. The methoxy groups can enhance the radiative decay rate, leading to more efficient fluorescence.
-
Solvatochromism: Like many fluorophores, the emission spectrum of this compound is likely to exhibit solvatochromism, with shifts in the emission maximum depending on the polarity of the solvent.
Experimental Protocols
Accurate characterization of the photophysical properties of naphthalene derivatives requires standardized experimental procedures. Below are detailed methodologies for key fluorescence measurements.
Determination of Fluorescence Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum fluorescence excitation and emission.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Naphthalene derivative of interest
Procedure:
-
Prepare a dilute solution of the naphthalene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
To measure the emission spectrum: a. Set the excitation wavelength to the absorbance maximum of the compound. b. Scan a range of emission wavelengths (e.g., 300-500 nm for naphthalene derivatives). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
To measure the excitation spectrum: a. Set the emission wavelength to the determined emission maximum (λem). b. Scan a range of excitation wavelengths (e.g., 250-350 nm). c. The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the efficiency of the fluorescence process relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Naphthalene derivative of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)[4]
Procedure:
-
Prepare a series of solutions of both the sample and the standard in the same solvent with concentrations adjusted to have absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (Grads / Gradr) * (ns^2 / nr^2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients of the plots for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term is 1).
-
Determination of Fluorescence Lifetime
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed light source (e.g., laser diode or LED)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Naphthalene derivative of interest
Procedure:
-
Prepare a dilute, deoxygenated solution of the naphthalene derivative.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).
-
Replace the scattering solution with the sample solution.
-
Acquire the fluorescence decay data by exciting the sample with the pulsed light source and detecting the emitted photons.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to a single or multi-exponential decay model after deconvolution with the IRF.
Visualizations
The following diagrams illustrate the general workflow for fluorescence analysis and the influence of substituents on the photophysical properties of naphthalene.
References
A Comparative Analysis of 2,3-Dimethoxynaphthalene and Its Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Spectroscopic Signatures, and Biological Relevance of Dimethoxynaphthalene Isomers
In the landscape of medicinal chemistry and materials science, naphthalene derivatives serve as versatile scaffolds for the development of novel therapeutic agents and functional materials. Among these, dimethoxynaphthalenes, a class of isomers with varied substitution patterns of two methoxy groups on the naphthalene core, exhibit distinct physicochemical and biological properties. This guide provides a comprehensive comparative analysis of 2,3-dimethoxynaphthalene and its key isomers, including 1,4-, 1,5-, 2,6-, and 2,7-dimethoxynaphthalene. By presenting a side-by-side comparison of their properties, supported by experimental data and detailed protocols, this document aims to be an essential resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Isomeric Differences
The seemingly subtle shift in the positioning of the two methoxy groups across the naphthalene ring results in significant variations in the physicochemical properties of the isomers. These differences, summarized in the table below, have profound implications for their synthesis, purification, formulation, and biological interactions.
| Property | This compound | 1,4-Dimethoxynaphthalene | 1,5-Dimethoxynaphthalene | 2,6-Dimethoxynaphthalene | 2,7-Dimethoxynaphthalene |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol | 188.22 g/mol | 188.22 g/mol | 188.22 g/mol | 188.22 g/mol |
| Melting Point (°C) | 116.5-120.5 | 86-90 | 180-184 | 152.5-153.5 | 137-139 |
| Boiling Point (°C) | 295.9 | ~311.2 | 311.2 | No Data | No Data |
| Appearance | Solid | Solid | White crystalline solid | Solid | Solid |
Spectroscopic Analysis: Unveiling the Structural Nuances
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into the unique electronic and structural features of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for the structural elucidation and purity assessment of the dimethoxynaphthalene isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the electron-donating methoxy groups.
¹H NMR Data (CDCl₃, 400 MHz)
| Isomer | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | 7.70-7.60 (m, 2H), 7.40-7.30 (m, 2H), 7.15 (s, 2H), 3.95 (s, 6H) |
| 1,4-Dimethoxynaphthalene | 8.20-8.10 (m, 2H), 7.55-7.45 (m, 2H), 6.70 (s, 2H), 3.90 (s, 6H) |
| 1,5-Dimethoxynaphthalene | 7.85 (d, J=8.5 Hz, 2H), 7.40 (t, J=8.0 Hz, 2H), 6.90 (d, J=7.5 Hz, 2H), 4.00 (s, 6H) |
| 2,6-Dimethoxynaphthalene | 7.65 (d, J=9.0 Hz, 2H), 7.30 (d, J=2.5 Hz, 2H), 7.10 (dd, J=9.0, 2.5 Hz, 2H), 3.90 (s, 6H) |
| 2,7-Dimethoxynaphthalene | 7.65 (d, J=8.8 Hz, 2H), 7.05 (d, J=2.4 Hz, 2H), 6.95 (dd, J=8.8, 2.4 Hz, 2H), 3.90 (s, 6H) |
¹³C NMR Data (CDCl₃, 100 MHz)
| Isomer | Chemical Shifts (δ, ppm) |
| This compound | 149.5, 128.0, 126.5, 124.0, 106.0, 56.0 |
| 1,4-Dimethoxynaphthalene | 150.5, 127.0, 126.0, 122.5, 103.5, 56.5 |
| 1,5-Dimethoxynaphthalene | 155.0, 127.5, 126.0, 115.0, 105.0, 55.5 |
| 2,6-Dimethoxynaphthalene | 157.5, 130.0, 128.0, 119.0, 106.0, 55.5 |
| 2,7-Dimethoxynaphthalene | 158.0, 135.0, 129.0, 116.0, 105.0, 55.5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The IR spectra of these isomers are characterized by C-H stretching vibrations of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The UV-Vis spectra are influenced by the π-electron system of the naphthalene core, with the position of the methoxy groups affecting the wavelength of maximum absorbance (λmax).
Biological Activities and Potential Applications
Naphthalene derivatives are known to possess a wide range of biological activities, and dimethoxynaphthalene isomers are no exception. Their potential as scaffolds in drug discovery is an area of active research. For instance, some naphthalene-based compounds have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in cancer therapy. The differential electronic and steric properties of the dimethoxynaphthalene isomers can lead to varied binding affinities and inhibitory potencies against biological targets.
Experimental Protocols
General Synthesis of Dimethoxynaphthalene Isomers via Williamson Ether Synthesis
This method involves the reaction of the corresponding dihydroxynaphthalene with a methylating agent in the presence of a base.
Materials:
-
Appropriate dihydroxynaphthalene isomer
-
Dimethyl sulfate or methyl iodide
-
Sodium hydroxide or potassium carbonate
-
Anhydrous acetone or ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydroxynaphthalene isomer in anhydrous acetone or ethanol in a round-bottom flask.
-
Add a suitable base (e.g., potassium carbonate) to the solution.
-
Add the methylating agent (dimethyl sulfate or methyl iodide) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure dimethoxynaphthalene isomer.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of dimethoxynaphthalene isomers on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line with constitutively active STAT3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethoxynaphthalene isomers dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dimethoxynaphthalene isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for STAT3 Phosphorylation
This protocol can be used to assess the effect of dimethoxynaphthalene isomers on the activation of the STAT3 signaling pathway.
Materials:
-
Cancer cell line
-
Dimethoxynaphthalene isomers
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat the cancer cells with the dimethoxynaphthalene isomers for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3.
-
After washing, incubate the membrane with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to normalize the data.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Validation of 2,3-Dimethoxynaphthalene as an Analytical Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of an appropriate analytical standard is a critical step to ensure the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of 2,3-Dimethoxynaphthalene as an analytical standard against a common alternative, deuterated naphthalene (Naphthalene-d8), for use in chromatographic methods. Additionally, it explores various techniques for purity assessment and outlines protocols for critical validation experiments.
Executive Summary
This compound is a suitable candidate for use as an analytical standard, particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the analysis of polycyclic aromatic hydrocarbons (PAHs) and related compounds. Its chemical properties provide good chromatographic behavior and distinct mass spectral fragmentation.
This guide presents a comparative overview of this compound and Naphthalene-d8, a widely used deuterated internal standard. The comparison is based on key performance indicators for analytical standards, including purity, stability, and chromatographic performance. Detailed experimental protocols for the validation of this compound are provided, covering purity determination by HPLC, identity confirmation by spectroscopic methods, and stability assessment.
Comparison with Alternative Standards
The primary role of an internal standard is to compensate for variations in sample preparation and instrument response. The ideal internal standard is chemically similar to the analyte but clearly distinguishable. Deuterated compounds, such as Naphthalene-d8, are often considered the gold standard for GC-MS analysis due to their similar chromatographic retention times and fragmentation patterns to their non-deuterated analogs.[1][2] However, this compound presents a viable and often more cost-effective alternative.
Table 1: Comparison of this compound and Naphthalene-d8 as Internal Standards for GC-MS Analysis of PAHs
| Feature | This compound | Naphthalene-d8 |
| Chemical Structure | Naphthalene with two methoxy groups | Naphthalene with all hydrogens replaced by deuterium |
| Molecular Weight | 188.22 g/mol | 136.22 g/mol |
| Typical Purity | ≥97% | ≥98% (atom % D) |
| Chromatographic Behavior | Elutes within the typical PAH range, good peak shape. | Co-elutes or elutes very close to naphthalene. |
| Mass Spectrum | Characteristic fragments at m/z 188, 173, 145. | Molecular ion at m/z 136, distinct from native PAHs. |
| Advantages | Cost-effective, stable, commercially available. | Closely mimics the behavior of the corresponding native analyte. |
| Disadvantages | Potential for matrix effects to differ from analytes. | Higher cost. |
Validation of this compound as an Analytical Standard
The validation of an analytical standard involves a series of experiments to confirm its identity, purity, and stability.
Identity Confirmation
The identity of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Signals corresponding to aromatic protons and methoxy groups. |
| ¹³C NMR | Signals for aromatic carbons and methoxy carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 188. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for aromatic C-H and C-O stretching. |
Purity Assessment
Purity is a critical attribute of an analytical standard. It can be determined by several methods, with HPLC-UV and quantitative NMR (qNMR) being the most common.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used technique for assessing the purity of organic compounds by separating the main component from its impurities. The purity is typically reported as the area percentage of the main peak.
2. Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. It relies on the direct relationship between the integrated NMR signal area and the number of protons contributing to that signal.
Table 3: Comparison of HPLC-UV and qNMR for Purity Assessment
| Feature | HPLC-UV | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (area percent) | Absolute (mass fraction) |
| Reference Standard | Not required for area % purity | Requires a certified internal standard of known purity. |
| Selectivity | Good for separating closely related structures. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | High (ppm levels) | Moderate (requires mg of sample) |
Stability Assessment
Stability studies are essential to establish the shelf-life and appropriate storage conditions for the analytical standard. Accelerated stability studies, where the standard is subjected to elevated temperature and humidity, are often used to predict its long-term stability.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC-UV
This protocol outlines a general procedure for determining the purity of this compound using a reversed-phase HPLC method with UV detection.[3][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Prepare working solutions by appropriate dilution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 230 nm
-
-
Analysis: Inject the working solution into the HPLC system and record the chromatogram.
-
Purity Calculation: Calculate the area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.
References
A Comparative Guide to the Electronic Properties of 2,3- and 2,6-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of two isomers of dimethoxynaphthalene: 2,3-dimethoxynaphthalene and 2,6-dimethoxynaphthalene. Understanding the electronic characteristics of these molecules is crucial for their application in organic electronics, materials science, and as scaffolds in drug design. This document summarizes key electronic parameters, details the experimental and computational methodologies used to determine these properties, and presents a theoretical comparison based on related compounds.
Executive Summary
Direct experimental data on the electronic properties of 2,3- and 2,6-dimethoxynaphthalene is limited in publicly available literature. However, computational studies on closely related dimethylnaphthalene (DMN) isomers provide valuable insights into the expected trends. A theoretical study utilizing Density Functional Theory (DFT) reveals that the position of the substituent groups significantly influences the electronic polarizability and hyperpolarizability of the naphthalene core. For α,α-DMN isomers, which include the 2,3- and 2,6- configurations, a clear trend in these properties is observed. This guide leverages these computational findings to infer the comparative electronic behavior of 2,3- and 2,6-dimethoxynaphthalene and provides a comprehensive overview of the standard methods for their characterization.
Comparative Electronic Properties: A Theoretical Perspective
A computational study on dimethylnaphthalene (DMN) isomers using the Coulomb-attenuating Density Functional Theory (CAM-B3LYP) method with a 6-31+G* basis set provides a basis for comparing the electronic properties of the corresponding dimethoxynaphthalene isomers. The study investigated static and frequency-dependent electronic polarizabilities and first-order hyperpolarizabilities, which are crucial for understanding a molecule's response to an external electric field and its nonlinear optical properties.
The research established a clear trend for the α,α-DMN isomers, which allows for a qualitative comparison of 2,3- and 2,6-dimethoxynaphthalene.
Table 1: Calculated Electronic Properties of α,α-Dimethylnaphthalene Isomers
| Property | 2,6-DMN | 2,7-DMN | 2,3-DMN |
| Static Longitudinal Polarizability (αL / a.u.) | < | < | > |
| Static Polarizability Anisotropy (Δα / a.u.) | < | < | > |
| Static First-Order Hyperpolarizability (βvec / a.u.) | < | < | > |
Source: Static and Dynamic Electronic (Hyper)polarizabilities of Dimethylnaphthalene Isomers: Characterization of Spatial Contributions by Density Analysis
Based on these computational results for the dimethyl-analogs, it can be inferred that This compound would exhibit a larger longitudinal polarizability, polarizability anisotropy, and first-order hyperpolarizability compared to 2,6-dimethoxynaphthalene . This suggests that the 2,3-isomer is more electronically responsive and possesses stronger nonlinear optical properties.
The following diagram illustrates the logical relationship derived from the computational study on DMN isomers, which is used as a proxy for comparing the dimethoxynaphthalene isomers.
Caption: Inferred trend of electronic properties for dimethoxynaphthalene isomers based on DMN computational data.
Experimental and Computational Methodologies
The determination of electronic properties such as ionization potential, electron affinity, and HOMO/LUMO energy levels is fundamental for characterizing organic semiconductor materials. Below are detailed descriptions of the primary experimental and computational techniques employed for this purpose.
Experimental Protocols
1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[1]
-
Objective: To measure the electrochemical redox potentials of the analyte.
-
Experimental Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).[1] The electrodes are immersed in an electrolyte solution containing the dissolved organic molecule.[1]
-
Procedure:
-
The sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurements.[1]
-
A potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.[2]
-
The current response of the working electrode is measured as a function of the applied potential.
-
The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the resulting voltammogram.
-
The HOMO and LUMO energy levels are then calculated using empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = -e (Eox - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = -e (Ered - E1/2(Fc/Fc+) + 4.8) eV
-
-
The following diagram outlines the workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.
Caption: Workflow for HOMO/LUMO determination via Cyclic Voltammetry.
2. Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique that directly measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light, providing information about the valence electronic states, including the HOMO level and the work function of the material.[3]
-
Objective: To directly measure the binding energies of valence electrons.
-
Experimental Setup: The experiment is conducted in an ultra-high vacuum (UHV) chamber. A UV light source (typically a helium discharge lamp producing He I at 21.22 eV and He II at 40.81 eV) irradiates the sample, and an electron energy analyzer measures the kinetic energy of the emitted photoelectrons.[3]
-
Procedure:
-
A thin film of the organic material is deposited on a conductive substrate (e.g., gold, silicon).
-
The sample is introduced into the UHV chamber.
-
The sample is irradiated with UV photons of a known energy (hν).
-
The kinetic energy (Ek) of the emitted photoelectrons is measured.
-
The binding energy (EB) of the electrons is calculated using the equation: EB = hν - Ek - Φspec, where Φspec is the work function of the spectrometer.
-
The onset of the highest occupied molecular orbital in the UPS spectrum corresponds to the ionization potential (and thus the HOMO energy level). The work function of the material can be determined from the secondary electron cutoff.
-
The following diagram illustrates the workflow for determining the HOMO level and work function using Ultraviolet Photoelectron Spectroscopy.
Caption: Workflow for HOMO and work function determination via UPS.
Computational Protocol
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[4] It is widely used to calculate HOMO and LUMO energies, ionization potentials, and electron affinities.[4]
-
Objective: To computationally predict the electronic properties of molecules.
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are commonly used.
-
Procedure:
-
Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[5]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry using a higher level of theory (larger basis set) if necessary to obtain more accurate electronic properties.
-
Property Extraction: The energies of the molecular orbitals (including HOMO and LUMO), ionization potential (often approximated by the negative of the HOMO energy via Koopman's theorem), and electron affinity (approximated by the negative of the LUMO energy) are extracted from the output file.[6]
-
The following diagram shows the logical flow of a typical DFT calculation for determining electronic properties.
Caption: Logical workflow for DFT calculation of electronic properties.
Conclusion
While direct experimental comparison of the electronic properties of 2,3- and 2,6-dimethoxynaphthalene is currently unavailable in the literature, computational studies of analogous dimethylnaphthalene isomers provide a strong indication that the 2,3-isomer possesses enhanced electronic polarizability and nonlinear optical properties compared to the 2,6-isomer. This suggests a greater degree of electron delocalization and responsiveness to electric fields in this compound. For definitive quantitative data, further experimental investigation using techniques such as cyclic voltammetry and ultraviolet photoelectron spectroscopy, complemented by targeted DFT calculations, is recommended. The detailed methodologies provided in this guide offer a robust framework for conducting such future studies.
References
- 1. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
A Comparative Guide to Naphthalene-Based Fluorescent Sensors: Focus on Cross-Reactivity in Al³⁺ Detection
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Naphthalene-Based vs. Alternative Fluorescent Sensors for Al³⁺
The selectivity of a fluorescent sensor is paramount for its reliable application. Cross-reactivity with other metal ions can lead to false-positive signals and inaccurate quantification. The following tables summarize the performance of a representative naphthalene-based Schiff base sensor and compare it with other types of fluorescent sensors for Al³⁺ detection.
Table 1: Cross-Reactivity of a Naphthalene Derivative (F6) Fluorescent Probe for Al³⁺
| Interfering Ion | Concentration Ratio (Interferent:Al³⁺) | Observed Interference |
| K⁺, Na⁺, Ag⁺, Ca²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Hg²⁺, Fe³⁺ | 10:1 | No significant interference observed[1][2] |
| Cr³⁺ | 10:1 | Partial fluorescence quenching[1][2] |
Table 2: Comparison of Different Fluorescent Probes for Al³⁺ Detection
| Sensor Type | Core Structure | Reported Non-Interfering Ions | Limit of Detection (LOD) | Reference |
| Naphthalene-Based Schiff Base | Naphthalene Derivative | K⁺, Na⁺, Ag⁺, Ca²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Zn²⁺, Cd²⁺, Cu²⁺, Hg²⁺, Fe³⁺ | 8.73 x 10⁻⁸ M | [1][2] |
| Naphthalene-Based Schiff Base | 2-hydroxy-1-naphthalene derivative | Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Ag⁺, Cd²⁺, Hg²⁺, Pb²⁺ | 1.0 x 10⁻⁷ M | [3] |
| Carbazole-Based Schiff Base | Carbazole | Zn²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Mn²⁺ | 2.59 x 10⁻⁷ M | [4][5] |
| Triphenylamine-Carbazole Schiff Base | Triphenylamine-Carbazole | Most common metal ions (Fe³⁺ showed minor interference) | 2.19 nM | [6] |
| Hydrazide Schiff Base | 2-hydroxy-5-methylbenzylidene-picolinohydrazide | High selectivity against various metal ions | 1.87 x 10⁻⁸ M | [7] |
Experimental Protocols
The following provides a generalized methodology for assessing the cross-reactivity of a fluorescent sensor, based on common practices described in the cited literature.
Protocol: Cross-Reactivity Assessment of a Fluorescent Sensor for Al³⁺
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or ethanol).
-
Prepare stock solutions of the target analyte (Al³⁺, e.g., 10 mM from Al(NO₃)₃·9H₂O in deionized water).
-
Prepare stock solutions of potential interfering metal ions (e.g., 100 mM of various metal salts in deionized water).
-
-
Fluorescence Measurements:
-
All fluorescence measurements should be conducted in a suitable buffer solution (e.g., HEPES buffer, pH 7.4).
-
Baseline Measurement: Record the fluorescence spectrum of the sensor solution alone.
-
Analyte Response: Add a specific concentration of Al³⁺ to the sensor solution and record the fluorescence spectrum. Note the excitation and emission maxima.
-
Interference Study:
-
To a solution of the sensor, add a potential interfering ion at a concentration significantly higher than that of the target analyte (e.g., 10-fold excess). Record the fluorescence spectrum.
-
To a solution of the sensor and the target analyte (Al³⁺), add the same high concentration of the potential interfering ion. Record the fluorescence spectrum.
-
-
-
Data Analysis:
-
Compare the fluorescence intensity of the sensor in the presence of Al³⁺ alone to its intensity in the presence of both Al³⁺ and the interfering ion.
-
A significant change in fluorescence intensity in the co-presence of the interfering ion indicates cross-reactivity.
-
Plot the fluorescence intensity against different interfering ions to visually represent the selectivity of the sensor.
-
Visualizing Sensor Mechanisms and Workflows
Signaling Pathway of a Naphthalene-Based Schiff Base Sensor for Al³⁺
The sensing mechanism of many naphthalene-based Schiff base fluorescent probes for Al³⁺ involves a "turn-on" fluorescence response. In the absence of Al³⁺, the probe exhibits weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization. Upon binding with Al³⁺, these non-radiative decay pathways are inhibited, leading to a significant enhancement in fluorescence intensity.
Caption: Turn-on fluorescence mechanism of a naphthalene-based sensor upon binding to Al³⁺.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for evaluating the selectivity of a fluorescent sensor.
References
- 1. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. deepdyve.com [deepdyve.com]
2,3-Dimethoxynaphthalene: Uncharted Territory in OLED Applications
While 2,3-Dimethoxynaphthalene is a known chemical compound, its application appears to lie outside the realm of high-performance OLEDs. Our investigation found mentions of this molecule in contexts such as a sensitizer in photodehalogenation reactions and as an electron donor in fundamental studies of electron transfer dynamics. However, no studies have reported the integration of 2,3-DMN into a functional OLED device architecture and a corresponding evaluation of its performance metrics.
This lack of data makes a direct performance comparison with established OLED materials impossible. The core requirements of a comparative guide, including quantitative data on efficiency, luminance, and lifetime, cannot be fulfilled without foundational experimental evidence.
For researchers and professionals in drug development, it is crucial to note that the exploration of novel organic molecules for OLED applications is an ongoing effort. However, based on the current body of public-domain research, this compound has not emerged as a candidate of interest for achieving high-performance organic light-emitting diodes.
The Path Forward: Where to Look for OLED Material Innovation
Given the absence of performance data for this compound, we recommend that researchers, scientists, and drug development professionals interested in OLED material performance focus on well-documented classes of materials that have demonstrated success in various device layers. These include:
-
Hole Transport Materials (HTMs): Typically arylamine-based compounds, such as NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) and TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
-
Host Materials: Often carbazole, triazine, or phosphine oxide derivatives, which are selected based on their triplet energy and charge transport properties to be compatible with the phosphorescent or fluorescent emitters.
-
Electron Transport Materials (ETMs): Commonly include compounds with electron-deficient moieties, such as TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) and Alq3 (Tris(8-hydroxyquinolinato)aluminium).
-
Emissive Materials: A vast and diverse category that includes fluorescent, phosphorescent (often iridium or platinum complexes), and thermally activated delayed fluorescence (TADF) emitters.
Experimental Workflow for OLED Device Fabrication and Characterization
For those embarking on the evaluation of new materials for OLEDs, a typical experimental workflow is crucial for generating reliable and comparable performance data. The following diagram illustrates a standard process.
Logical Relationship of Material Properties to Device Performance
The performance of an OLED is not determined by a single material property but rather by the interplay of the characteristics of all materials within the device stack. The following diagram outlines the logical relationship between key material properties and the resulting device performance metrics.
literature review comparing synthetic routes for dimethoxynaphthalenes
For Researchers, Scientists, and Drug Development Professionals
Dimethoxynaphthalenes (DMNs) are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and materials. The specific substitution pattern of the methoxy groups on the naphthalene core significantly influences the molecule's properties and its suitability for various applications. This guide provides a comparative overview of the prevalent synthetic routes to various DMN isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most appropriate method for their needs.
I. Williamson Ether Synthesis: The Workhorse for DMN Preparation
The most common and versatile method for synthesizing dimethoxynaphthalenes is the Williamson ether synthesis. This reaction involves the O-methylation of the corresponding dihydroxynaphthalene precursor. The general principle involves the deprotonation of the hydroxyl groups by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a methylating agent.
Key Parameters and Reagents:
-
Dihydroxynaphthalene Precursors: The choice of the starting dihydroxynaphthalene isomer dictates the final DMN product. These precursors are often synthesized from naphthalenesulfonic acids.
-
Methylating Agents: Dimethyl sulfate (DMS) and methyl iodide are the most frequently used methylating agents. DMS is often preferred in industrial settings due to its lower cost, while methyl iodide can offer higher reactivity in some cases.
-
Bases: Sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are common bases used to deprotonate the hydroxyl groups.
-
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include water, ethanol, methanol, N,N-dimethylformamide (DMF), and acetone.
-
Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each specific synthesis to maximize yield and minimize side reactions.
Caption: Synthetic pathway to 1,5-dimethoxynaphthalene from naphthalene.
1,6-Dimethoxynaphthalene
Synthesis Overview: An efficient and high-yield synthesis of 1,6-dimethoxynaphthalene involves the O-dimethylation of 1,6-dihydroxynaphthalene with dimethyl sulfate in the presence of sodium hydroxide. The reaction conditions have been optimized to achieve near-quantitative yields.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 1,6-Dihydroxynaphthalene | Dimethyl sulfate, NaOH, Na₂S₂O₄ | Ethanol | 60 min | 60 °C | >99% | 98.4% | [1] |
| 1,6-Dihydroxynaphthalene | Iodomethane, K₂CO₃ | DMF | 2 hours | 20 °C | 90% | Not Specified | [2] |
Experimental Protocol: High-Yield Synthesis of 1,6-Dimethoxynaphthalene
[1]
-
Under a nitrogen atmosphere, dissolve 1,6-dihydroxynaphthalene (100 mmol) and dimethyl sulfate (220 mmol) in ethanol (50 mL). A small amount of sodium dithionite (Na₂S₂O₄) is added as an antioxidant.
-
Heat the solution to 45 °C in a water bath.
-
Drip 4 M aqueous NaOH solution (264 mmol) into the reaction mixture over 90 minutes.
-
After the addition is complete, raise the temperature to 60 °C and stir for 60 minutes.
-
Cool the reaction mixture and add water (60 mL) to precipitate the product.
-
Filter the solid product, wash with water, and dry in a vacuum oven at 45 °C to afford 1,6-dimethoxynaphthalene as a yellowish powder.
2,3-Dimethoxynaphthalene
Synthesis Overview: The synthesis of this compound starts from naphthalene, which is oxidized to 2,3-dihydroxynaphthalene. The subsequent O-methylation yields the final product.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Naphthalene | H₂O₂, Copper Carbene, Phase Transfer Catalyst | n-Octane | 5 hours | 50 °C | 63.9% (for 2,3-DHN) | Not Specified | [3] |
Experimental Protocol: Synthesis of this compound
The provided information details the synthesis of the precursor, 2,3-dihydroxynaphthalene. A detailed protocol for the subsequent methylation was not found. A general Williamson ether synthesis protocol would be applicable.
Synthesis of 2,3-Dihydroxynaphthalene: [3]
-
In a 1000 ml three-necked bottle, add 512g of n-octane, 128g of naphthalene, 0.13g of 2,4,6-trimethylphenyl carbene copper, and 3.0g of tetrahexylammonium chloride.
-
Heat the mixture to 50 °C under stirring.
-
Add 300g of hydrogen peroxide (30% concentration) dropwise over 2 hours.
-
Continue the reaction for 5 hours at 50 °C.
-
After the reaction, extract the aqueous phase with n-octane. The combined organic phases contain 2,3-dihydroxynaphthalene.
O-Methylation of 2,3-Dihydroxynaphthalene:
-
Adapt the general Williamson ether synthesis protocol using the obtained 2,3-dihydroxynaphthalene.
2,6-Dimethoxynaphthalene
Synthesis Overview: The synthesis of 2,6-dimethoxynaphthalene is considered challenging. A common route involves the preparation of 2,6-dihydroxynaphthalene from 2,6-naphthalenedisulfonic acid, followed by methylation.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 2,6-Naphthalenedisulfonic acid disodium salt | KOH, NaOH, Phenol | - | Not Specified | 345-355 °C | Not Specified | Not Specified | [4] |
Experimental Protocol: Synthesis of 2,6-Dimethoxynaphthalene
The provided information focuses on the synthesis of the precursor, 2,6-dihydroxynaphthalene. A detailed experimental protocol for the direct methylation of 2,6-dihydroxynaphthalene with quantitative data was not explicitly found. A general Williamson ether synthesis protocol would be applicable.
Synthesis of 2,6-Dihydroxynaphthalene: [4]
-
In a reaction kettle, add 98% KOH and NaOH and heat.
-
Add 2,6-naphthalenedisulfonic acid disodium salt and phenol (as an antioxidant).
-
Heat the mixture to 345-355 °C to perform the alkali fusion reaction.
-
Upon completion, cool the material to 260-270 °C and dissolve it in water.
-
Neutralize the solution with sulfuric acid to a pH of 2-3 to precipitate the crude 2,6-dihydroxynaphthalene.
O-Methylation of 2,6-Dihydroxynaphthalene:
-
Adapt the general Williamson ether synthesis protocol using the obtained 2,6-dihydroxynaphthalene.
2,7-Dimethoxynaphthalene
Synthesis Overview: The most established method for preparing 2,7-dimethoxynaphthalene is the O-methylation of 2,7-dihydroxynaphthalene, which is a classic example of the Williamson ether synthesis.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| 2,7-Dihydroxynaphthalene | Methylating Agent, Base | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Synthesis of 2,7-Dimethoxynaphthalene
While the general method is well-known, a specific detailed experimental protocol with quantitative data was not found in the search results. A general Williamson ether synthesis protocol would be applicable.
dot
Caption: General synthetic strategies for various dimethoxynaphthalene isomers.
III. Conclusion
The synthesis of dimethoxynaphthalenes is predominantly achieved through the Williamson ether synthesis, starting from the corresponding dihydroxynaphthalenes. The efficiency of these syntheses can vary significantly depending on the specific isomer, the choice of reagents, and the reaction conditions. For isomers like 1,6-dimethoxynaphthalene, highly optimized, near-quantitative methods are available. For others, such as 2,6-dimethoxynaphthalene, the synthesis remains more challenging, often requiring multi-step procedures or isomerization from other DMNs. This guide provides a foundational understanding of the common synthetic routes, offering researchers a starting point for selecting and optimizing the preparation of specific dimethoxynaphthalene isomers for their research and development needs. Further investigation into the optimization of reaction conditions for less-studied isomers could open up new avenues for their application.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dimethoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
- 3. CN108409542B - Method for synthesizing 2, 3-dihydroxynaphthalene - Google Patents [patents.google.com]
- 4. CN102219651A - Preparation method of 2,6-dihydroxy naphthalene - Google Patents [patents.google.com]
A Comparative Guide to the Photostability of 2,3-Dimethoxynaphthalene Derivatives
For researchers, scientists, and drug development professionals utilizing fluorescent molecules, photostability is a critical parameter that dictates the reliability and reproducibility of experimental data. This guide provides a comparative analysis of the photostability of naphthalene derivatives, with a focus on 2,3-dimethoxynaphthalene derivatives, and contrasts their performance with other commonly used fluorescent probes. While quantitative photostability data for this compound itself is limited in publicly available literature, this guide leverages data from structurally related naphthalene derivatives and other well-characterized fluorophores to provide a valuable reference.
Naphthalene derivatives are generally recognized for their robust photophysical properties, including high fluorescence quantum yields and excellent photostability.[1][2] The introduction of a naphthalene moiety into a molecular structure often enhances its overall photostability.[1][2]
Quantitative Comparison of Photostability
The photostability of a fluorophore can be quantified by its photodegradation quantum yield (Φd), which represents the probability of a molecule being photochemically altered per absorbed photon. A lower Φd indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease by half under specific illumination conditions.
Table 1: Photophysical Properties of Methoxy-Naphthalene Derivatives and Parent Compound
| Compound | Fluorescence Quantum Yield (Φf) | Solvent | Notes |
| Naphthalene | 0.23[3] | Cyclohexane | Parent aromatic hydrocarbon. |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 0.65[4] | Cyclohexane (degassed) | The trimethylsilyl group significantly enhances the fluorescence quantum yield.[4] |
| 2-Methoxynaphthalene | Data not available | - | Photodimerization can occur upon prolonged UV irradiation.[5] |
| This compound | Data not available | - | - |
Table 2: Comparative Photostability of Common Fluorophore Classes
| Fluorophore Class | Example | Typical Photodegradation Quantum Yield (Φd) | Typical Photobleaching Half-life | General Photostability Characteristics |
| Naphthalene Derivatives | PRODAN, Laurdan | Data not readily available | Data not readily available | Generally considered to have good photostability. C-laurdan is noted to have enhanced photostability over Laurdan.[6] |
| Fluoresceins | Fluorescein | ~10⁻⁵ - 10⁻⁴ | Seconds to minutes | Highly susceptible to photobleaching, particularly at physiological pH. |
| Rhodamines | Rhodamine 6G | ~10⁻⁶ - 10⁻⁷ | Minutes | Generally more photostable than fluoresceins. |
| Cyanines | Cy5 | ~10⁻⁶ | Minutes | Widely used in the far-red spectrum with moderate photostability. |
| Quantum Dots | CdSe/ZnS | ~10⁻⁸ | > 1,000 seconds | Extremely photostable compared to organic dyes.[7] |
Experimental Protocols
Accurate assessment of photostability requires standardized experimental protocols. Below are methodologies for determining two key photostability parameters.
Protocol 1: Determination of Photodegradation Quantum Yield (Φd)
The photodegradation quantum yield is determined by measuring the rate of disappearance of the compound upon irradiation with a known photon flux.
Materials:
-
Test compound (e.g., this compound derivative)
-
Actinometer with a known quantum yield (e.g., ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvent
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions of the test compound and the actinometer in the chosen solvent. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption.
-
Irradiation: Irradiate the test compound solution in a quartz cuvette with the monochromatic light source for a defined period.
-
Monitor Degradation: At regular time intervals, measure the absorbance of the solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Determine Photon Flux: Irradiate the actinometer solution under identical conditions to determine the photon flux of the light source.
-
Calculate Φd: The photodegradation quantum yield of the test compound (Φd_sample) is calculated using the following equation:
Φd_sample = Φd_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample)
where:
-
Φd_actinometer is the quantum yield of the actinometer.
-
k_sample and k_actinometer are the initial rates of degradation of the sample and actinometer, respectively.
-
F_sample and F_actinometer are the fractions of light absorbed by the sample and actinometer, respectively.
-
Protocol 2: Measurement of Photobleaching Half-life (t1/2) in Cellular Imaging
This protocol measures the rate of fluorescence decay of a probe within a biological sample under continuous illumination.
Materials:
-
Fluorescence microscope with a sensitive camera and time-lapse imaging capabilities
-
Cells labeled with the fluorescent naphthalene derivative
-
Appropriate live-cell imaging medium
Procedure:
-
Sample Preparation: Plate and label cells with the fluorescent probe according to the specific protocol for the probe.
-
Microscope Setup: Turn on the microscope and the light source, allowing them to stabilize. Select the appropriate filter set for the fluorophore.
-
Image Acquisition:
-
Locate a region of interest containing fluorescently labeled cells.
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to obtain a good signal-to-noise ratio without initial saturation.
-
Initiate a time-lapse acquisition with continuous illumination of the region of interest.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled region in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity has decreased to 50% of its initial value.
-
Visualizing Experimental Workflows and Signaling Applications
Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular interactions.
Caption: Workflow for Determining Photodegradation Quantum Yield.
Naphthalene derivatives are often employed as fluorescent probes to detect specific analytes or changes in the cellular environment. The following diagram illustrates a general mechanism for a "turn-on" fluorescent sensor based on a naphthalene scaffold for the detection of a metal ion.
Caption: "Turn-on" Fluorescent Sensor Mechanism.
References
- 1. An organic fluorophore-nanodiamond hybrid sensor for photostable imaging and orthogonal, on-demand biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhotochemCAD | Naphthalene [photochemcad.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Dimethoxynaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of dimethoxynaphthalene isomers. Due to a scarcity of direct comparative studies on a wide range of dimethoxynaphthalene isomers, this analysis draws upon established principles of medicinal chemistry and available experimental data on closely related naphthalene derivatives, such as dihydroxynaphthalenes and other methoxylated naphthalenes. The positioning of the two methoxy groups on the naphthalene scaffold is expected to significantly influence the molecule's electron distribution, steric hindrance, and ultimately, its biological activity.
Overview of Biological Activities
Naphthalene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These include antioxidant, antifungal, anticancer, and enzyme inhibitory activities. The specific biological effects are largely dictated by the nature and position of substituents on the naphthalene ring. For dimethoxynaphthalene isomers, the location of the methoxy groups is anticipated to modulate these activities by altering the molecule's interaction with biological targets.
Comparative Quantitative Data
Direct comparative quantitative data for a comprehensive set of dimethoxynaphthalene isomers is limited in the current literature. However, data from related naphthalene compounds can provide valuable insights into potential structure-activity relationships.
Antioxidant Activity
Table 1: Antioxidant Activity of Naphthol Isomers (Precursors to Methoxynaphthalenols)
| Parameter | 1-Naphthol | 2-Naphthol | Reference |
| DPPH Radical Scavenging Activity (EC₅₀) | 23.4 µM | 22.6 µM | [2] |
This data on naphthol isomers suggests that the position of a single hydroxyl group has a modest impact on DPPH radical scavenging activity. The introduction of a second methoxy group is expected to further modulate this activity.
Antifungal Activity
Certain methoxynaphthalene derivatives have demonstrated notable antifungal properties. For instance, 2-methoxynaphthalene-1,4-dione has shown significant activity against Cryptococcus neoformans.[3] The antifungal efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antifungal Activity of a Methoxynaphthalene Derivative
| Compound | Organism | MIC Range (µg/mL) | Reference |
| 2-Methoxynaphthalene-1,4-dione | Cryptococcus neoformans | 3.12 - 12.5 | [3] |
Further studies are required to compare the antifungal activity of a broader range of dimethoxynaphthalene isomers.
Cytotoxic Activity
The anticancer potential of naphthalene derivatives is an active area of research. The cytotoxicity of these compounds against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. While a direct comparison of multiple dimethoxynaphthalene isomers is not available, studies on related compounds provide some insights. For example, certain 1,4-dialkoxynaphthalene derivatives have been evaluated for their cytotoxicity.
Table 3: Cytotoxicity of Representative Naphthalene Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylnaphthalenes with hydroxyl groups | MCF-7 (Breast Cancer) | 4.8 - 31.8 | [4] |
| Naphthalene Diimides | Various Cancer Cell Lines | nM to µM range | [5] |
| 1,4-Dialkoxynaphthalene-2-acyl Imidazolium Salts | HepG2, HT-29 | Varies with structure | [6] |
The data indicates that the naphthalene scaffold is a promising backbone for the development of cytotoxic agents. The specific substitution pattern, including the positioning of methoxy groups, would be a critical determinant of activity and selectivity.
Experimental Protocols
Antioxidant Activity Assay (DPPH Method)
This protocol outlines a general procedure for comparing the free radical scavenging activity of dimethoxynaphthalene isomers.[2]
Materials:
-
Dimethoxynaphthalene isomers
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the dimethoxynaphthalene isomers and DPPH in methanol.
-
In a series of test tubes or a 96-well plate, add varying concentrations of the isomer solutions.
-
Add a fixed volume of the DPPH solution to each well and mix thoroughly.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).[2]
-
Measure the absorbance of the solutions at approximately 517 nm using a UV-Vis spectrophotometer. A control solution (without the isomer) is also measured.[2]
-
The percentage of DPPH radical scavenging activity is calculated.
-
The EC₅₀ value (the concentration of the isomer required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the isomer.[2]
Cytotoxicity Assay (MTT Method)
This protocol provides a general method for assessing the cytotoxicity of dimethoxynaphthalene isomers against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Dimethoxynaphthalene isomers
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the dimethoxynaphthalene isomers for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
The IC₅₀ value is calculated from the dose-response curve.
Antifungal Susceptibility Test (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of dimethoxynaphthalene isomers against fungal strains.[3]
Materials:
-
Fungal strain (e.g., Candida albicans, Cryptococcus neoformans)
-
Appropriate broth medium (e.g., RPMI 1640)
-
Dimethoxynaphthalene isomers
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the broth medium.
-
Perform serial two-fold dilutions of the dimethoxynaphthalene isomers in the 96-well plates.
-
Add the fungal inoculum to each well containing the serially diluted compounds.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific fungal strain.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[3]
Potential Signaling Pathways and Mechanisms
The biological activities of naphthalene derivatives are often linked to their ability to modulate specific cellular signaling pathways. While direct evidence for a range of dimethoxynaphthalene isomers is still emerging, related compounds have been shown to interact with key pathways involved in cellular stress response and cancer progression.
Nrf2-Keap1 Pathway
The Nrf2-Keap1 pathway is a critical regulator of the cellular antioxidant response.[2] Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and detoxification genes. The antioxidant properties of some naphthalene derivatives suggest a potential interaction with this pathway.[2]
Caption: Potential activation of the Nrf2 antioxidant pathway by dimethoxynaphthalene isomers.
EGFR/PI3K/Akt Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) and the downstream PI3K/Akt signaling pathway are crucial for cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers. Some naphthalene-based compounds have been investigated as potential inhibitors of this pathway.[2]
Caption: Potential inhibition of the EGFR/PI3K/Akt signaling pathway by dimethoxynaphthalene isomers.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to conduct a comprehensive comparative study of dimethoxynaphthalene isomers. The following workflow outlines the key steps from synthesis to biological evaluation.
Caption: A general experimental workflow for the comparative biological evaluation of dimethoxynaphthalene isomers.
Conclusion
While the naphthalene scaffold holds significant promise for the development of novel therapeutic agents, a comprehensive comparative study of dimethoxynaphthalene isomers is warranted to fully elucidate their structure-activity relationships. The available data on related compounds suggest that the antioxidant, antifungal, and cytotoxic properties are likely to be highly dependent on the specific substitution pattern of the methoxy groups. Future research should focus on the systematic synthesis and biological evaluation of a complete set of dimethoxynaphthalene isomers to identify lead compounds for further development and to gain a deeper understanding of their mechanisms of action at the molecular level.
References
- 1. The BAD protein integrates survival signaling by EGFR/MAPK and PI3K/Akt kinase pathways in PTEN-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on apoptosis in HeLa cells via the ROS-mediated mitochondrial pathway induced by new dibenzoxanthenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Safety Operating Guide
Proper Disposal of 2,3-Dimethoxynaphthalene: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Dimethoxynaphthalene, tailored for researchers, scientists, and drug development professionals.
The primary method for the disposal of this compound is through a licensed and approved chemical waste disposal facility.[1] It is crucial to avoid disposing of this chemical through standard laboratory drains or as regular solid waste.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety goggles or glasses.
-
Lab Coat: A standard lab coat should be worn.
In case of accidental contact, immediately flush the affected area with plenty of water and seek medical attention.[2][3]
Step-by-Step Disposal Procedure
-
Segregation: Keep this compound waste separate from other waste streams to prevent incompatible chemical reactions. It should be segregated from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[1][3]
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical. Ensure the container is kept closed when not in use.[1][4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Always follow local, state, and federal regulations for the disposal of chemical waste.[1][3]
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Clean up spills immediately, avoiding breathing dust and contact with skin and eyes.[4]
-
Use an inert material (e.g., sand, silica gel) to absorb the spill.[1]
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Wash the area with soap and water.[2]
-
-
Major Spills:
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol [5] |
| Melting Point | 116.5-120.5 °C |
| Form | Solid |
| Storage Class | 11 - Combustible Solids |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 2,3-Dimethoxynaphthalene
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 2,3-Dimethoxynaphthalene. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
Essential Personal Protective Equipment (PPE)
When handling this compound, a solid aromatic ether, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended PPE, based on general laboratory safety principles for solid chemicals and the limited safety information available from suppliers. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed information.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
Operational Plan: Safe Handling and Use
A systematic workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Procedural workflow for safe handling of this compound.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above. This includes a lab coat, safety glasses, and gloves.
-
Prepare the work area by ensuring it is clean and uncluttered. If possible, perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If transferring the powder, do so slowly and close to the receiving container to minimize airborne particles.
-
For dissolution or use in a reaction, add the solid to the solvent or reaction mixture slowly to prevent splashing.
-
-
Cleanup:
-
After use, decontaminate the work surface with an appropriate solvent and then wipe it down with a damp cloth.
-
All disposable materials that have come into contact with this compound, such as gloves and weighing paper, should be placed in a designated hazardous waste container.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a designated, sealed hazardous waste bag or container. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines. |
Disclaimer: The information provided is based on general chemical safety principles and available data for similar compounds. It is not a substitute for a formal risk assessment and the specific guidance provided in the manufacturer's Safety Data Sheet (SDS). Always consult the SDS for this compound before use.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
